(3S,4R)-Tofacitinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAWZDWDVHWOW-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433459 | |
| Record name | (3S,4R)-Tofacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092578-48-7 | |
| Record name | (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092578-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epitofacitinib, (3S,4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,4R)-Tofacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPITOFACITINIB, (3S,4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2E2X7QH4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Stereoselective Synthesis of (3S,4R)-Tofacitinib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core stereoselective synthesis routes for (3S,4R)-Tofacitinib, a Janus kinase (JAK) inhibitor. The critical component of Tofacitinib's structure is the chiral (3R,4R)-4-methyl-3-(methylamino)piperidine core. The stereochemistry at the C3 and C4 positions of the piperidine (B6355638) ring is crucial for the drug's efficacy, with the (3R,4R) isomer being the active enantiomer.[1] This guide details various strategies developed to achieve high stereoselectivity in the synthesis of this key intermediate, presenting comparative data and outlining key experimental methodologies.
Introduction to the Synthetic Challenge
The primary challenge in the synthesis of Tofacitinib (B832) lies in the efficient and stereocontrolled construction of the two contiguous chiral centers in the piperidine ring. Early industrial syntheses often relied on classical resolution of a racemic mixture, a method that is inherently inefficient with a maximum theoretical yield of 50% for the desired enantiomer. To overcome this limitation, significant research has focused on developing asymmetric synthetic routes. These strategies can be broadly categorized into four main approaches:
-
Enzymatic Dynamic Kinetic Resolution (DKR): A modern, green chemistry approach utilizing enzymes to selectively synthesize the desired stereoisomer from a racemic starting material in high yield and enantiomeric excess.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions.
-
Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral molecules as starting materials.
-
Scalable Pyridine (B92270) Hydrogenation: A route amenable to large-scale production that establishes the desired cis-stereochemistry through a hydrogenation process.
This guide will delve into the specifics of each of these routes, providing quantitative data and procedural insights.
Comparative Analysis of Stereoselective Routes
The following tables summarize the quantitative data for the different stereoselective strategies for the synthesis of the key (3R,4R)-piperidine intermediate.
| Route | Key Transformation | Starting Material | Overall Yield | Enantiomeric Excess (e.e.) | Diastereomeric Ratio (d.r.) | Number of Steps |
| Enzymatic DKR | Reductive Amination | Racemic 1-benzyl-4-methyl-3-oxopiperidine | 74% | >99.9% | 98:2 | High |
| Asymmetric Catalysis | Proline-catalyzed α-hydroxylation | 4-Piperidone | 22.4% | 96.8% | Not Reported | 8 |
| Chiral Pool | Multi-step synthesis | L-Malic Acid | 26% | >98% | Not Reported | 16 |
| Chiral Pool | Multi-step synthesis | (5S)-5-hydroxypiperidin-2-one | 9.5% | Not Reported | Not Reported | 10 |
| Pyridine Hydrogenation | Hydrogenation | Substituted Pyridine | High (amenable to kg scale) | Not Applicable (forms cis-racemate) | High (cis-selective) | Multi-step |
Table 1: Comparison of different stereoselective synthesis routes for the Tofacitinib piperidine core.
Detailed Synthetic Routes and Methodologies
This section provides a detailed exploration of the most significant stereoselective routes to this compound, including diagrams of the synthetic pathways and key experimental protocols.
Enzymatic Dynamic Kinetic Resolution-Reductive Amination
This cutting-edge approach provides a highly efficient and environmentally friendly method for the synthesis of the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate. The process utilizes an imine reductase (IRED) enzyme in a dynamic kinetic resolution, allowing for the theoretical conversion of 100% of the racemic starting material to the desired single stereoisomer.
Caption: Enzymatic Dynamic Kinetic Resolution Pathway.
Experimental Protocol: Enzymatic DKR-Reductive Amination
A detailed experimental protocol for this method involves the use of specific enantiocomplementary imine reductases. Two different IREDs can be used to produce either the (3R,4R) or the (3S,4S) product with high stereoselectivity. For the synthesis of the key intermediate for Tofacitinib, the (3R,4R)-selective IRED is employed.
-
Reaction components:
-
Racemic 1-benzyl-4-methyl-3-oxopiperidine
-
Methylamine
-
(3R,4R)-selective Imine Reductase (IRED)
-
NADPH cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer at a specific pH)
-
-
Procedure:
-
The racemic ketone is dissolved in the buffer solution.
-
Methylamine is added to form the iminium intermediate in situ.
-
The IRED enzyme and the NADPH regeneration system components are added.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
The reaction progress is monitored by HPLC until completion.
-
Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to yield the highly enantiomerically enriched product.
-
Note: The specific enzyme, its concentration, substrate loading, and precise reaction conditions are proprietary to the developing laboratories but the general procedure follows this outline.
Proline-Catalyzed Asymmetric Synthesis
This route establishes the chirality of the piperidine core through an L-proline-catalyzed asymmetric α-hydroxylation of a ketone precursor. This approach leads to an enantiomerically enriched alcohol, which is then converted to the desired amine.
Caption: Proline-Catalyzed Asymmetric Synthesis Pathway.
Experimental Protocol: L-Proline-Catalyzed α-Hydroxylation
The key stereochemistry-inducing step in this pathway is the asymmetric α-hydroxylation.
-
Reaction components:
-
1-Benzyl-4-methyl-3-oxopiperidine
-
L-Proline (as catalyst)
-
An oxidant (e.g., nitrosobenzene)
-
An appropriate solvent (e.g., DMSO)
-
-
Procedure:
-
The ketone is dissolved in the solvent.
-
L-proline is added as the catalyst.
-
The oxidant is added portion-wise at a controlled temperature (e.g., room temperature).
-
The reaction is stirred until completion, monitored by TLC or HPLC.
-
The reaction is quenched and the product is worked up through extraction and column chromatography to isolate the enantiomerically enriched alcohol.
-
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available chiral starting materials to construct the tofacitinib piperidine core. Two notable examples are syntheses starting from L-malic acid and (5S)-5-hydroxypiperidin-2-one. These routes involve multiple steps but avoid the need for a chiral resolution or an asymmetric catalyst.
Caption: Chiral Pool Synthesis Starting Materials.
Experimental Protocols: Chiral Pool Synthesis
The detailed experimental protocols for these multi-step syntheses are extensive and beyond the scope of this summary. However, the general workflow involves:
-
From L-Malic Acid: A 16-step synthesis that leverages the inherent chirality of L-malic acid to construct the piperidine ring with the correct stereochemistry. The synthesis involves functional group manipulations, ring formation, and subsequent modifications to arrive at the desired intermediate.
-
From (5S)-5-hydroxypiperidin-2-one: This 10-step route utilizes the chiral lactam as a scaffold. The synthesis proceeds through a series of protections, functional group interconversions, and ring modifications to yield the target piperidine derivative.
Scalable Pyridine Hydrogenation Route
For large-scale industrial production, a robust and scalable synthesis is paramount. A route involving the hydrogenation of a substituted pyridine precursor has been developed to be amenable to kilogram-scale production. This method focuses on achieving the desired cis-diastereomer of the racemic piperidine, which is then subjected to classical resolution.
Caption: Scalable Pyridine Hydrogenation Pathway.
Experimental Protocol: Key Steps in Pyridine Hydrogenation Route
The key stages of this synthesis involve:
-
Reduction of Pyridinium (B92312) Salt: A substituted pyridinium salt is reduced to the corresponding tetrahydropyridine. This is a crucial step for setting up the subsequent stereoselective transformations.
-
Hydroboration and Oxidation: The tetrahydropyridine intermediate undergoes hydroboration followed by an oxidative workup. This sequence is carefully optimized to maximize the yield and throughput.
-
Reductive Amination: The resulting ketone is subjected to reductive amination to introduce the methylamino group, yielding the cis-piperidine product.
-
Chiral Resolution: The racemic cis-piperidine is resolved using a chiral resolving agent, such as di-p-toluyl-L-tartaric acid (L-DTTA), to isolate the desired (3R,4R)-enantiomer.
Conclusion
The stereoselective synthesis of this compound has evolved significantly from early methods relying on classical resolution. The development of enzymatic dynamic kinetic resolution, asymmetric catalysis, and refined chiral pool syntheses has provided more efficient and elegant solutions to the challenge of controlling the stereochemistry of the piperidine core. For industrial-scale production, robust and scalable routes such as the pyridine hydrogenation pathway remain highly relevant. The choice of a particular synthetic route will depend on a variety of factors including cost, scalability, environmental impact, and the desired level of stereochemical purity. This guide provides the foundational knowledge for researchers and drug development professionals to navigate these complex synthetic landscapes.
References
Chiral Precursors for (3S,4R)-Tofacitinib Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tofacitinib, marketed under the brand name Xeljanz®, is a Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] The synthesis of its biologically active (3S,4R) enantiomer presents a significant challenge due to the two contiguous stereocenters on the piperidine (B6355638) ring.[3][4] This technical guide provides a comprehensive overview of the key chiral precursors and synthetic strategies employed to achieve the desired stereochemistry, with a focus on data-driven comparisons and detailed experimental methodologies.
The core of Tofacitinib's structure can be retrosynthetically disconnected into a pyrrolo[2,3-d]pyrimidine moiety and a chiral 3-amino-4-methylpiperidine fragment.[4] The stereoselective synthesis of the latter, specifically the (3R,4R)-configured piperidine derivative, is the lynchpin of efficient Tofacitinib synthesis and is the primary focus of this guide.[5][6]
Key Chiral Precursor: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
The most pivotal chiral precursor in many synthetic routes leading to (3S,4R)-Tofacitinib is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine and its various salt forms.[5][7] This intermediate contains the requisite stereochemistry at the C3 and C4 positions of the piperidine ring. Several distinct strategies have been developed to obtain this precursor in high enantiomeric and diastereomeric purity.
Synthetic Strategies for Chiral Precursors
The synthesis of the key chiral piperidine intermediate can be broadly categorized into three main approaches:
-
Classical Resolution of Racemic Mixtures: This traditional approach involves the synthesis of a racemic mixture of the desired piperidine derivative, followed by separation of the enantiomers using a chiral resolving agent.
-
Asymmetric Synthesis: These methods aim to directly generate the desired enantiomer, thereby avoiding a resolution step which can be inefficient. This includes strategies like dynamic kinetic resolution and the use of chiral catalysts or auxiliaries.
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials (the "chiral pool") to introduce the desired stereochemistry.
Classical Resolution
A common industrial approach involves the synthesis of racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine, followed by resolution.
Experimental Protocol: Resolution of (±)-cis-1-benzyl-N,4-dimethylpiperidin-3-amine
A widely used resolving agent is L-di-p-toluoyltartaric acid (L-DTTA).[5] The racemic amine is treated with L-DTTA in a suitable solvent system, such as a mixture of methanol (B129727) and water.[5][6] The desired (3R,4R)-amine forms a diastereomeric salt with L-DTTA that has lower solubility and preferentially crystallizes out of the solution. The salt is then isolated and treated with a base to liberate the free (3R,4R)-amine.
Table 1: Comparison of Resolution-Based Methods
| Starting Material | Resolving Agent | Yield of (3R,4R)-intermediate | Reference |
| Racemic 1-benzyl-N,4-dimethylpiperidin-3-amine | L-di-p-toluoyltartaric acid (L-DTTA) | 40% | [5] |
| Racemic 1-benzyl-N,4-dimethylpiperidin-3-amine | Dibenzoyl-l-tartaric acid | Not specified | [6] |
Asymmetric Synthesis
Dynamic kinetic resolution coupled with asymmetric reductive amination has emerged as a powerful strategy. This method starts from a racemic ketone and, through the use of a chiral catalyst, converts it into a single desired stereoisomer of the amine product with high efficiency.
Experimental Protocol: DKR-ARA for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
A key starting material for this approach is 1-benzyl-4-methylpiperidin-3-one.[8] This ketone is reacted with methylamine (B109427) to form an imine in situ.[8] The subsequent asymmetric hydrogenation of the imine is catalyzed by an iridium complex with a chiral phosphine (B1218219) ligand, such as BiPheP.[8] Acidic conditions are crucial for both the imine formation and the racemization of the starting ketone, which is essential for the "dynamic" aspect of the resolution.[8]
Table 2: Performance of DKR-ARA Method
| Catalyst System | Ligand | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Reference |
| Iridium-based | BiPheP | >99:1 | 97% | [8] |
An alternative, greener approach utilizes imine reductases (IREDs) as catalysts for the asymmetric reductive amination.[3] This biocatalytic method can provide access to both enantiomers of the desired product by selecting the appropriate enzyme.[3]
Table 3: Enzymatic DKR Performance
| Enzyme | Product Stereoisomer | Isolated Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Imine Reductase (IRED) | (3R,4R) | 83% | 97% | >99:1 | [3] |
| Imine Reductase (IRED) | (3S,4S) | 91% | >99% | >99:1 | [3] |
Chiral Pool Synthesis
A stereoselective synthesis of a key chiral precursor, tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate, has been achieved starting from (5S)-5-hydroxypiperidin-2-one.[7] This approach avoids epimerization and requires fewer steps compared to other methods to obtain similar intermediates.[7][9]
Experimental Protocol Outline:
-
Protection: The alcohol and amide groups of (5S)-5-hydroxypiperidinone are protected using tert-butyl(chloro)diphenylsilane (TBDPSCl) and Boc anhydride, respectively.[7]
-
Oxidation and Grignard Reaction: Subsequent oxidation followed by a Grignard reaction with a methylmagnesium bromide/copper bromide complex introduces the methyl group at the C4 position with the desired stereochemistry.[7]
Synthetic Pathways and Workflows
The following diagrams illustrate the key synthetic strategies for obtaining the chiral piperidine precursors for Tofacitinib.
Caption: Overview of synthetic strategies for chiral precursors.
Tofacitinib's Mechanism of Action: The JAK-STAT Pathway
Tofacitinib functions by inhibiting Janus kinases (JAKs), which are intracellular enzymes that play a crucial role in the signaling pathway of numerous cytokines involved in inflammation and immune responses.[1][2] The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[1] Tofacitinib, by blocking JAK activity, interrupts this signaling cascade.
Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.
References
- 1. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. researchgate.net [researchgate.net]
- 4. research.unl.pt [research.unl.pt]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Critical Role of Stereochemistry in the Development of Tofacitinib: A Technical Guide
Abstract: Tofacitinib, marketed as Xeljanz®, is a potent Janus kinase (JAK) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis. As a synthetic, targeted therapy, its development represents a significant milestone in small molecule drug design. Tofacitinib possesses two chiral centers, giving rise to four possible stereoisomers. This technical guide provides an in-depth examination of the initial discovery and development phase, focusing on the synthesis, separation, and differential pharmacological evaluation of these stereoisomers. It underscores the pivotal role that the specific (3R,4R) configuration plays in achieving the desired therapeutic effect, offering a compelling case study on the importance of stereoisomerism in modern drug development for researchers, scientists, and pharmaceutical professionals.
Introduction: The Challenge of Chirality
Tofacitinib (formerly CP-690,550) is a pyrrolo[2,3-d]pyrimidine derivative that functions as a targeted inhibitor of the Janus kinase (JAK) family, particularly JAK1 and JAK3.[1] This inhibition disrupts the JAK-STAT signaling pathway, a critical cascade for numerous pro-inflammatory cytokines involved in autoimmune responses.[2]
The molecular structure of Tofacitinib features two adjacent chiral centers on its piperidine (B6355638) ring, which means it can exist as four distinct stereoisomers:
-
(3R,4R)-Tofacitinib
-
(3S,4S)-Tofacitinib (the enantiomer of the active drug)
-
(3R,4S)-Tofacitinib (a diastereomer)
-
(3S,4R)-Tofacitinib (a diastereomer)
Drug enantiomers and diastereomers, despite having identical chemical formulas, can exhibit profound differences in their pharmacological, toxicological, and pharmacokinetic profiles due to the stereospecific nature of biological receptors and enzymes.[3] Therefore, a critical step in the development of Tofacitinib was the synthesis and evaluation of each stereoisomer to identify the most potent and selective candidate for clinical advancement.
Pharmacological Evaluation of Tofacitinib Stereoisomers
The cornerstone of Tofacitinib's development was the comparative evaluation of its four stereoisomers. Research conclusively demonstrated that the biological activity resides almost exclusively in the (3R,4R) isomer.[4][5]
Kinase Inhibition Profile
The primary therapeutic action of Tofacitinib is the inhibition of JAK enzymes. The (3R,4R) isomer demonstrates potent inhibition of JAK1 and JAK3, with moderate activity against JAK2. This profile is crucial for its efficacy in treating autoimmune disorders.
| Kinase Target | (3R,4R)-Tofacitinib IC50 (nM) | Reference |
| JAK1 | 1 - 112 | [1] |
| JAK2 | 20 - 112 | [1] |
| JAK3 | 1 - 2.2 | [1] |
| TYK2 | 620 | |
| Table 1: In vitro inhibitory potency (IC50) of the active (3R,4R)-Tofacitinib isomer against Janus kinase family members. Values represent a range from multiple reported studies. |
Comparative Activity of Stereoisomers
A pivotal study synthesized all four enantiopure stereoisomers and evaluated their biological activity. The findings highlighted a stark difference in their ability to modulate the JAK-STAT pathway.[2][4] While all stereoisomers retained some degree of binding to JAK2 and JAK3, only the (3R,4R) isomer was capable of functionally blocking the downstream phosphorylation of STAT5, a critical step in JAK3-dependent signaling.[4] This demonstrates that mere binding is insufficient for therapeutic effect; the precise spatial arrangement of the (3R,4R) isomer is required for effective inhibition.
| Stereoisomer | Configuration | JAK3-Dependent STAT5 Phosphorylation Inhibition | JAK Binding | Other Kinase Binding | Reference |
| 1 | (3R,4R) | Active | Yes (JAK2, JAK3) | High selectivity for JAK family | [4][5] |
| 2 | (3S,4S) | Inactive | Yes (JAK2, JAK3) | High selectivity for JAK family | [4][5] |
| 3 | (3R,4S) | Inactive | Yes (JAK2, JAK3) | Affinity for STE7/STE20 kinases | [4][5] |
| 4 | (3S,4R) | Inactive | Yes (JAK2, JAK3) | Affinity for STE7/STE20 kinases | [4][5] |
| Table 2: Qualitative summary of the pharmacological activity of the four Tofacitinib stereoisomers. |
The JAK-STAT Signaling Pathway
Tofacitinib exerts its effect by interrupting the JAK-STAT pathway. This pathway is a primary signaling mechanism for over 50 cytokines and growth factors. The process begins when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, many of which are pro-inflammatory.[2]
Experimental Protocols
The separation and analysis of stereoisomers are critical for quality control and regulatory approval. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.
Chiral HPLC Method for Tofacitinib Enantiomer Separation
This protocol is adapted from a validated method for separating (3R,4R)-Tofacitinib from its (3S,S)-enantiomer.[3]
Objective: To resolve and quantify the enantiomeric impurity ((3S,4S)-isomer) in a sample of Tofacitinib Citrate.
Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase is required. The CHIRALPAK IH column (250 mm × 4.6 mm, 5 μm) has shown optimal resolution.[3]
-
Mobile Phase Preparation:
-
Mobile Phase A: 5 mM Ammonium (B1175870) acetate (B1210297) buffer. Adjust pH to 8.0.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20.0 μL
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Gradient Elution Program:
Time (min) % Mobile Phase B (Acetonitrile) 0 20 2 15 15 25 20 90 25 90 30 20 40 20 Table 3: Gradient elution program for chiral separation of Tofacitinib enantiomers.[3]
-
-
Sample Preparation: Dissolve the Tofacitinib Citrate sample in a suitable diluent (e.g., 5 mM ammonium acetate (pH 8.0)-acetonitrile 4:1) to a known concentration.
-
Data Analysis: The enantiomeric impurity is quantified by comparing its peak area to that of a reference standard, typically using an external standard method. The limit of detection (LOD) and limit of quantitation (LOQ) for the (SS)-isomer have been reported as 0.04 μg/mL and 0.1 μg/mL, respectively.[3]
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific Janus kinase.
Methodology:
-
Reagents: Purified recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3), ATP, a suitable peptide substrate, and the test compound (Tofacitinib isomer).
-
Assay Procedure: a. The test compound is serially diluted to various concentrations. b. The purified JAK enzyme is incubated with the test compound in an assay buffer for a defined period. c. The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate. d. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like luminescence (measuring remaining ATP) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR)
The discovery process for Tofacitinib clearly illustrates a stringent structure-activity relationship dictated by the stereochemistry at positions 3 and 4 of the piperidine ring. Only the cis configuration with the (R) stereocenter at position 3 and the (R) stereocenter at position 4 allows the molecule to adopt the correct conformation to effectively inhibit the kinase activity of JAK enzymes, leading to a therapeutic effect.
Conclusion
The development of Tofacitinib is a definitive example of how stereochemistry is a critical determinant of a drug's therapeutic utility. Through meticulous synthesis, chiral separation, and comparative pharmacological testing, it was unequivocally established that the desired JAK-inhibitory activity resides in the (3R,4R)-stereoisomer. The other three isomers, while capable of binding to the target enzymes, fail to produce the functional inhibition necessary for a therapeutic effect. This rigorous characterization was essential for developing a safe and effective single-enantiomer drug and serves as a vital technical guide for professionals in the field of drug discovery and development. The quality control of enantiomeric purity remains a crucial aspect of the manufacturing process to ensure the safety and efficacy of the final drug product.[3]
References
- 1. Tofacitinib and Other Kinase Inhibitors in the Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Examining the chirality, conformation and selective kinase inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (3S,4R)-Tofacitinib Citrate Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832), an orally administered Janus kinase (JAK) inhibitor, represents a significant advancement in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1][2] By modulating the JAK-STAT signaling pathway, tofacitinib interferes with the intracellular signaling of cytokines that are integral to the inflammatory response.[3][4] The citrate (B86180) salt of the (3S,4R)-enantiomer is the active pharmaceutical ingredient in the marketed product. A thorough understanding of its physicochemical properties is paramount for the formulation of stable, bioavailable, and effective dosage forms. This technical guide provides a comprehensive overview of the core physicochemical characteristics of (3S,4R)-Tofacitinib citrate salt, complete with detailed experimental protocols and visual representations of key biological and analytical processes.
Core Physicochemical Data
The fundamental physicochemical properties of this compound citrate salt are summarized in the tables below, providing a quantitative foundation for formulation and development activities.
Table 1: General and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₀N₆O • C₆H₈O₇ |
| Molecular Weight | 504.5 g/mol |
| CAS Number | 540737-29-9 |
| Appearance | White to off-white crystalline powder |
| UV λmax | 285 nm, 290 nm, or 292 nm depending on the solvent system |
Table 2: Solubility Profile
| Solvent/Condition | Solubility |
| Water | 2.9 mg/mL |
| pH 1.0 (0.1N HCl) | >28 mg/mL |
| pH 2.2 | 5.2 mg/mL[5] |
| pH 3.5 | 1.8 mg/mL[5] |
| pH >8.0 | 0.20 mg/mL |
| Ethanol | Very slightly soluble |
| DMSO | ~10 mg/mL |
| Dimethylformamide | ~5 mg/mL |
Table 3: Thermal and Dissociation Properties
| Property | Value |
| Melting Point (°C) | ~198-214 (with decomposition, varies with polymorph)[6] |
| pKa | 5.2[5] |
Table 4: Polymorphism - Characteristic 2θ XRD Peaks
| Polymorph | Characteristic 2θ Peaks (°) |
| Form I | 5.7, 14.8, 16.1, 18.7, 20.2, 27.0 |
| Form II | 6.2, 14.2, 16.8, 19.1, 21.2, 23.0, 26.4, 28.7 |
Experimental Protocols
Detailed methodologies for the characterization of key physicochemical properties are provided below.
Equilibrium Solubility Determination
This protocol outlines the steps to determine the solubility of tofacitinib citrate at various pH values.
-
Preparation of Buffers: Prepare a series of universal buffers covering the desired pH range (e.g., pH 2.8 to 8.5).[5]
-
Sample Preparation: Add an excess amount of tofacitinib citrate to each buffer solution in separate vials.[5]
-
Equilibration: Agitate the vials at a constant temperature (e.g., room temperature) until equilibrium is reached. Monitor the concentration of tofacitinib citrate in the supernatant periodically by HPLC to confirm that it has reached a plateau.[5]
-
Sample Collection and Filtration: Once equilibrium is achieved, filter the suspension using a suitable membrane filter (e.g., 0.22-μm PTFE) to separate the undissolved solid.[5]
-
Quantification by HPLC: Analyze the clear filtrate by a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method to determine the concentration of dissolved tofacitinib citrate.[5]
-
Column: Alltima HP C18 5 μm, 2.1 mm × 150 mm[7]
-
Mobile Phase: A gradient of water with 0.01 M ammonium (B1175870) acetate (B1210297) and acetonitrile.[7]
-
Flow Rate: 0.4 mL/min[7]
-
Detection: UV at 285 nm[7]
-
Injection Volume: 10 μL[7]
-
-
Data Analysis: Calculate the solubility in mg/mL from the measured concentration.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point and other thermal transitions of tofacitinib citrate.
-
Sample Preparation: Accurately weigh a small amount of the tofacitinib citrate sample (typically 1-5 mg) into a standard aluminum pan. Crimp the pan with an aluminum lid.[7]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument (e.g., TA Instruments Q1000).[7]
-
Thermal Analysis: Heat the sample at a constant rate, for example, 5°C/min, under a nitrogen atmosphere. The heating range should be sufficient to cover the expected melting point, for instance, up to 300°C for the citrate salt.[7]
-
Data Acquisition and Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[6]
X-ray Powder Diffraction (XRPD)
XRPD is a critical technique for identifying the crystalline form (polymorph) of tofacitinib citrate.
-
Sample Preparation: Gently grind a small amount of the tofacitinib citrate sample to a fine powder to ensure random orientation of the crystals.[8]
-
Sample Mounting: Mount the powdered sample onto a sample holder.
-
Instrument Setup: Place the sample holder into an X-ray diffractometer (e.g., Bruker D2 Phaser).
-
Data Collection: Expose the sample to monochromatic X-ray radiation (typically Cu-Kα) and scan over a specific range of 2θ angles (e.g., 5° to 40°).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form. Compare the positions and relative intensities of the diffraction peaks to known patterns to identify the polymorph.
Mandatory Visualizations
Tofacitinib's Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the transcription of genes involved in inflammation and immune responses. Tofacitinib, by blocking JAKs, prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the expression of pro-inflammatory genes.[3][9]
Experimental Workflow for Polymorph Characterization
The identification and characterization of different polymorphic forms of an active pharmaceutical ingredient like tofacitinib citrate is a critical step in drug development. A typical experimental workflow involves a combination of analytical techniques to elucidate the solid-state properties of the compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. japtronline.com [japtronline.com]
- 7. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. ard.bmj.com [ard.bmj.com]
(3S,4R)-Tofacitinib CAS number and chemical identifiers
An In-depth Technical Guide on (3S,4R)-Tofacitinib
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for this compound, a diastereomer of the Janus kinase (JAK) inhibitor, Tofacitinib (B832). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
This compound is a specific stereoisomer of Tofacitinib. Its unique spatial arrangement influences its chemical and biological properties. The following table summarizes its key chemical identifiers.
| Identifier | Value |
| CAS Number | 1092578-48-7[1][2][3][4] |
| Molecular Formula | C₁₆H₂₀N₆O[2][4] |
| Molecular Weight | 312.37 g/mol [2][4] |
| IUPAC Name | 3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile[5] |
| SMILES | C[C@H]1--INVALID-LINK--CN(C(CC#N)=O)CC1[2] |
| InChI | InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1[5] |
| InChIKey | UJLAWZDWDVHWOW-DGCLKSJQSA-N[5] |
| Synonyms | Tofacitinib Diastereomer Impurity 2, Epitofacitinib, (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile[2][5] |
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib functions as a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.[6][7] Its primary therapeutic action stems from the modulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a crucial cascade in the immune response.[8][9]
The JAK-STAT pathway is activated by a variety of cytokines and growth factors that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[7][8] The process begins when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs (JAK1, JAK2, JAK3, and TYK2).[9][10] These activated JAKs then phosphorylate STAT proteins.[11] Subsequently, the phosphorylated STATs form dimers, translocate into the cell nucleus, and bind to specific DNA sequences to regulate the transcription of genes involved in inflammation and immune cell function.[8][10][11]
Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[8][12] By blocking these kinases, Tofacitinib prevents the phosphorylation and activation of STATs.[6][8] This disruption of the signaling cascade effectively reduces the inflammatory response by inhibiting the signaling of key cytokines such as IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[8][12]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Tofacitinib.
In Vitro Assay: Cytokine-Induced STAT Phosphorylation (Flow Cytometry)
This protocol assesses the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).[13]
-
PBMC Isolation: Isolate PBMCs from the blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a complete RPMI-1640 medium.
-
Tofacitinib Incubation: Pre-incubate the cells for 1-2 hours with various concentrations of Tofacitinib citrate (B86180) or a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine for 15-30 minutes. For example, use IL-6 to induce STAT3 phosphorylation or IFN-γ for STAT1 phosphorylation.[13]
-
Fixation and Permeabilization: Fix the cells using paraformaldehyde, followed by permeabilization with methanol.
-
Immunostaining: Stain the cells with fluorescently conjugated antibodies that are specific for the phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3).[13]
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each concentration of Tofacitinib relative to the vehicle control.[13]
In Vitro Assay: Cytokine-Induced STAT Phosphorylation (Western Blot)
This protocol provides an alternative method to flow cytometry for quantifying the inhibition of STAT phosphorylation.[14]
-
Cell Culture and Treatment: Culture appropriate cells (e.g., PBMCs or cell lines) and pre-treat with varying concentrations of Tofacitinib for 1-2 hours.
-
Cytokine Stimulation: Induce JAK-STAT signaling by adding a stimulating cytokine, such as IL-6 or IFN-γ, for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method like the BCA assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated STATs (e.g., anti-pSTAT3) and total STATs, as well as a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT and loading control signals. Calculate the inhibition of STAT phosphorylation relative to the control.
In Vitro Microsomal Metabolism Assay
This protocol is used to investigate the metabolic stability of Tofacitinib and its potential for drug-drug interactions.[15]
-
Preparation of Incubation Mixture: Prepare an incubation system (total volume of 200 µL) containing human liver microsomes (0.3 mg/mL), Tofacitinib (40 µM), and 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Addition of Test Compounds: Add the drugs to be tested for their effect on Tofacitinib metabolism (e.g., various antidiabetic drugs at a final concentration of 100 µM).[15]
-
Initiation of Reaction: Pre-warm the mixture and initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified period.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of Tofacitinib and the formation of its metabolites using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Determine the rate of Tofacitinib metabolism and calculate the half-life (t½) and intrinsic clearance (CLint). If inhibitors were tested, calculate the IC₅₀ values.[15]
References
- 1. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. This compound | CAS No- 1092578-48-7 | Simson Pharma Limited [simsonpharma.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo(2,3-d)pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile | C16H20N6O | CID 9966538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Computational and Experimental Investigation of Antidiabetic Drugs on Tofacitinib Metabolism: Molecular Docking, in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Tofacitinib: A Technical Guide to the Asymmetric Synthesis of Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical asymmetric synthesis of the key intermediates of Tofacitinib (B832), a potent Janus kinase (JAK) inhibitor. The core of Tofacitinib's structure and efficacy lies in the precise stereochemistry of its (3R,4R)-4-methyl-3-(methylamino)piperidine moiety. This document provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols for key reactions, and a quantitative comparison of various methods to produce the pivotal chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
Key Intermediates in the Tofacitinib Synthesis
The synthesis of Tofacitinib can be retrosynthetically disconnected into two primary building blocks: the chiral piperidine (B6355638) core and the pyrrolo[2,3-d]pyrimidine heterocycle. The most crucial intermediate, due to its stereochemical complexity, is the disubstituted piperidine.
-
Primary Chiral Intermediate: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine and its salts (e.g., dihydrochloride, L-di-p-toluyl tartrate). This intermediate contains the desired cis-stereochemistry at the C3 and C4 positions of the piperidine ring.
-
Heterocyclic Intermediate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This commercially available or synthetically accessible fragment is coupled with the chiral piperidine intermediate in the later stages of the synthesis.
The principal challenge and focus of process development for Tofacitinib has been the efficient and stereoselective synthesis of the chiral piperidine intermediate. Several asymmetric strategies have been developed to this end.
Asymmetric Synthesis Strategies for the Chiral Piperidine Intermediate
Three major strategies have been employed for the asymmetric synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine:
-
Classical Resolution: This approach involves the synthesis of a racemic mixture of the cis-piperidine amine, followed by resolution using a chiral resolving agent.
-
Catalytic Asymmetric Reductive Amination: This method utilizes a chiral catalyst to directly introduce the desired stereochemistry during the formation of the C-N bond.
-
Enzymatic Dynamic Kinetic Resolution: This strategy employs an enzyme to selectively acylate one enantiomer of a racemic starting material, while the other enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer.
The following sections provide detailed experimental protocols and quantitative data for each of these key strategies.
Data Presentation: Comparison of Asymmetric Synthesis Methods
The following table summarizes the quantitative data for the different asymmetric strategies for producing the key chiral piperidine intermediate.
| Method | Starting Material | Key Reagents/Catalyst | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Classical Resolution | Racemic cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine | L-di-p-toluyl tartaric acid (L-DTTA) | Methanol (B129727)/Water | ~22-24 | >99 | [1][2] |
| Catalytic Asymmetric Reductive Amination | 1-benzyl-4-methylpiperidin-3-one | [Ir(COD)Cl]₂ / (R)-MeO-Biphep / TiCl₄ / NEt₃ / NaBH(OAc)₃ | Not specified in detail | High | High | [3] |
| Enzymatic Dynamic Kinetic Resolution | Racemic 1-benzyl-4-methylpiperidin-3-one | Imine Reductase (IRED), Glucose Dehydrogenase (GDH), NADP⁺ | Not specified in detail | 74 | >99.9 | [4][5] |
Experimental Protocols
Synthesis of Racemic cis-N-Benzyl-3-methylamino-4-methylpiperidine
This protocol describes a common method for preparing the racemic precursor for classical resolution, starting from 4-picoline.
Step 1: Benzylation of 4-Picoline 4-Picoline is reacted with benzyl (B1604629) chloride in acetone (B3395972) to yield 1-benzyl-4-methylpyridin-1-ium chloride.
Step 2: Reduction to Tetrahydropyridine (B1245486) The pyridinium (B92312) salt is reduced with sodium borohydride (B1222165) in ethanol (B145695) to afford 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine.
Step 3: Hydroboration-Oxidation The tetrahydropyridine is subjected to hydroboration using borane (B79455) trifluoride etherate and borane, followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) to yield 1-benzyl-4-methylpiperidin-3-ol.
Step 4: Oxidation to Ketone The alcohol is oxidized using a sulfur trioxide pyridine (B92270) complex in DMSO and triethylamine (B128534) to give 1-benzyl-4-methylpiperidin-3-one.
Step 5: Reductive Amination The ketone is reacted with methylamine (B109427) and sodium triacetoxyborohydride (B8407120) to produce racemic cis-N-benzyl-3-methylamino-4-methylpiperidine. The crude product is often converted to its hydrochloride salt.[6]
Classical Resolution of Racemic cis-N-Benzyl-3-methylamino-4-methylpiperidine
This protocol details the resolution of the racemic amine using L-di-p-toluyl tartaric acid (L-DTTA).
-
The racemic free base of cis-N-benzyl-3-methylamino-4-methylpiperidine is dissolved in a mixture of methanol and water (e.g., 1:1 v/v).[2]
-
L-di-p-toluyl tartaric acid (approximately 1 to 1.5 equivalents) is added to the solution.[2]
-
The mixture is heated (e.g., to 35-50°C) and stirred for an extended period (10-30 hours) to allow for the formation of the diastereomeric salt.[2]
-
The solution is then allowed to cool to room temperature, and the desired (3R,4R)-amine-L-DTTA salt precipitates.[2]
-
The solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield the diastereomerically pure salt.[2]
-
The free (3R,4R)-amine can be liberated by treatment with a base.
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a common synthesis of the heterocyclic intermediate.
-
Ethyl cyanoacetate (B8463686) and thiourea (B124793) are reacted in the presence of sodium ethoxide in ethanol to form 2-mercapto-4-amino-6-hydroxypyrimidine.[7][8]
-
The mercapto group is removed by treating with an ammonia (B1221849) solution and Raney nickel to yield 4-amino-6-hydroxypyrimidine.[7]
-
The pyrrole (B145914) ring is formed by reacting the product from the previous step with 2-chloroacetaldehyde in the presence of sodium acetate (B1210297) to give 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.[7]
-
The hydroxyl group is converted to a chlorine atom by reacting with phosphorus oxychloride to yield the final product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The crude product is often recrystallized from toluene.[7][8]
Coupling and Final Synthesis of Tofacitinib
Step 1: Nucleophilic Aromatic Substitution (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a base such as potassium carbonate in a suitable solvent like water or n-butanol at elevated temperatures (e.g., 90°C).[5][9]
Step 2: Debenzylation The benzyl protecting group is removed via catalytic hydrogenation. A common method involves using palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C) under a hydrogen atmosphere in a solvent mixture such as isopropanol, water, and acetic acid.[10]
Step 3: Acylation The resulting secondary amine is acylated with an activated cyanoacetic acid derivative, such as ethyl cyanoacetate or N-hydroxysuccinimide cyanoacetate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like n-butanol to yield Tofacitinib free base.[11][12]
Step 4: Salt Formation The Tofacitinib free base is then treated with citric acid in a suitable solvent system (e.g., acetone/water or n-butanol/water) to precipitate Tofacitinib citrate (B86180).[12]
Visualizations
JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action
Caption: Tofacitinib inhibits JAK1 and JAK3, blocking STAT phosphorylation and subsequent inflammatory gene expression.
Overall Synthetic Workflow for Tofacitinib
Caption: Synthetic workflow for Tofacitinib, highlighting the convergence of the chiral piperidine and pyrimidine fragments.
Logical Relationship of Asymmetric Strategies
Caption: Logical relationships between different asymmetric strategies to obtain the key chiral amine intermediate for Tofacitinib.
References
- 1. EP1609781B1 - Optical resolution of (1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 2. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents [patents.google.com]
- 3. CN105884781B - Preparation method of tofacitinib citrate - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 9. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
- 10. WO2020183295A1 - Process for preparation of tofacitinib and pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. newdrugapprovals.org [newdrugapprovals.org]
The Criticality of Chirality: A Deep Dive into the Tofacitinib Piperidine Ring
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tofacitinib (B832), a potent Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases such as rheumatoid arthritis.[1][2] Its efficacy is intrinsically linked to the specific stereochemistry of its piperidine (B6355638) ring. This technical guide provides a comprehensive exploration of the chirality of the Tofacitinib piperidine ring, detailing its synthesis, the biological significance of its stereoisomers, and the analytical methods crucial for its quality control.
The Stereochemical Landscape of Tofacitinib
Tofacitinib possesses two chiral centers on its piperidine ring, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[3][4] The biologically active and approved form of Tofacitinib is the (3R,4R)-enantiomer.[4][5][6][7] The other stereoisomers are considered impurities and their presence must be strictly controlled during the manufacturing process to ensure the safety and efficacy of the final drug product.[5][8]
The spatial arrangement of the substituents on the piperidine ring is crucial for the molecule's interaction with the ATP-binding site of JAK enzymes.[3] The (3R,4R) configuration optimally positions the molecule for potent and selective inhibition of JAK1 and JAK3.[1][3][9]
Biological Activity and Kinase Selectivity of Tofacitinib Stereoisomers
The four stereoisomers of Tofacitinib exhibit distinct biological activity profiles. While all isomers show some level of JAK selectivity, the (3R,4R)-isomer (also referred to as CP-690,550) is the most potent inhibitor of JAK3.[1][3] An examination of all four enantiopure stereoisomers revealed that only the (3R,4R)-isomer was capable of blocking Stat5 phosphorylation, a downstream event dependent on JAK3.[1] While each stereoisomer retained some binding affinity for JAK2 and JAK3, the (3R,4S) and (3S,4R) stereoisomers also showed binding affinity for other kinases.[1]
The inhibitory potency of Tofacitinib is typically quantified by its half-maximal inhibitory concentration (IC50) values against different JAK isoforms.
| Kinase | Tofacitinib (3R,4R) IC50 (nM) |
| JAK1 | 1 |
| JAK2 | 20 |
| JAK3 | 1 |
Note: IC50 values can vary depending on the specific assay conditions.
Stereoselective Synthesis of the (3R,4R)-Tofacitinib Piperidine Ring
The synthesis of the enantiomerically pure (3R,4R)-piperidine core is a critical and challenging aspect of Tofacitinib manufacturing.[1][2] Several synthetic strategies have been developed to achieve high stereoselectivity, often involving either chiral resolution of a racemic mixture or asymmetric synthesis.
Representative Synthetic Approach: Asymmetric Hydrogenation
One common strategy involves the asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor. This approach often utilizes a chiral catalyst to introduce the desired stereochemistry at the two chiral centers.
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Enamine
-
Preparation of the Substrate: A suitable N-protected 4-methyl-1,2,3,6-tetrahydropyridine (B1352419) derivative is synthesized from commercially available starting materials.
-
Asymmetric Hydrogenation: The tetrahydropyridine substrate is dissolved in an appropriate solvent (e.g., methanol) in a high-pressure reactor. A chiral rhodium or iridium catalyst with a chiral phosphine (B1218219) ligand is added. The reactor is then pressurized with hydrogen gas (e.g., 50-100 atm) and the reaction is stirred at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated, and the resulting product, the cis-(3R,4R)-N-protected 3-amino-4-methylpiperidine, is purified by chromatography or crystallization.
-
Deprotection and Further Elaboration: The protecting group is removed under appropriate conditions to yield the free amine, which is then carried forward to complete the synthesis of Tofacitinib.
Below is a logical workflow for a stereoselective synthesis of the Tofacitinib piperidine core.
Caption: Workflow for the stereoselective synthesis of the Tofacitinib piperidine core.
Analytical Methods for Chiral Purity Determination
Ensuring the enantiomeric purity of Tofacitinib is a critical quality control step. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common method for separating and quantifying the different stereoisomers.
Experimental Protocol: Chiral HPLC for Tofacitinib Enantiomer Separation
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column, such as a CHIRALPAK IH column.[5][6][8]
-
Mobile Phase: A mixture of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) is often used in a gradient elution mode.[5][6][8] A mobile phase of hexane, ethanol, methanol, and 2-aminoethanol has also been reported.[10]
-
Detection: UV detection at a wavelength of approximately 285 nm or 290 nm.[5][6][8][10]
-
Sample Preparation: Tofacitinib citrate (B86180) tablets or the active pharmaceutical ingredient (API) are dissolved in a suitable solvent, and the solution is filtered before injection.
-
Analysis: The retention times of the different stereoisomers are determined using reference standards. The peak areas are then used to calculate the percentage of each isomer present, thereby determining the enantiomeric purity of the sample. The limit of detection (LOD) and limit of quantitation (LOQ) for the enantiomeric impurity can be as low as 0.04 μg/mL and 0.1 μg/mL, respectively.[5][6][8]
Tofacitinib's Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[9][11][12] This pathway is crucial for the signaling of numerous cytokines that are pivotal in the pathogenesis of autoimmune diseases.[9][13] Tofacitinib preferentially inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[9] By blocking these kinases, Tofacitinib prevents the phosphorylation and subsequent activation of STAT proteins.[9] This, in turn, inhibits the translocation of STATs to the nucleus and the transcription of pro-inflammatory genes.[9]
The following diagram illustrates the mechanism of Tofacitinib in the JAK-STAT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. research.unl.pt [research.unl.pt]
- 3. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112697906A - Method for detecting chiral intermediate and enantiomer of tofacitinib - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC [cjph.com.cn]
- 11. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 12. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ard.bmj.com [ard.bmj.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tofacitinib (B832), a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of various autoimmune diseases. As a chiral molecule, its stereochemistry is a critical determinant of its pharmacological activity. This technical guide provides a comprehensive overview of tofacitinib, with a particular focus on its stereoisomeric impurities. The document details the pharmacological significance of the desired (3R,4R)-enantiomer, the potential impact of its stereoisomeric impurities, and the analytical methodologies for their separation and quantification. Furthermore, it outlines the synthetic pathways leading to the formation of these isomers and discusses their known pharmacological, pharmacokinetic, and toxicological profiles. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the study and manufacturing of tofacitinib.
Introduction to Tofacitinib and its Stereoisomers
Tofacitinib, chemically known as 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, is an orally administered drug that effectively treats conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] Its therapeutic effect is achieved through the inhibition of the Janus kinase (JAK) signaling pathway, which plays a crucial role in the inflammatory process.
Tofacitinib possesses two chiral centers, leading to the possibility of four stereoisomers:
-
(3R,4R)-tofacitinib: The therapeutically active enantiomer.
-
(3S,4S)-tofacitinib: The enantiomer of the active drug.
-
(3R,4S)-tofacitinib: A diastereomer.
-
(3S,4R)-tofacitinib: A diastereomer.
The spatial arrangement of atoms in these isomers significantly influences their interaction with the target enzymes, making stereochemical purity a critical quality attribute for the drug product.
Mechanism of Action: The JAK-STAT Signaling Pathway
Tofacitinib exerts its immunomodulatory effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are essential components of the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in immune cell development, activation, and function.
The binding of a cytokine to its receptor on the cell surface activates the associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation. Tofacitinib, by blocking JAK activity, prevents the phosphorylation of STATs, thereby interrupting this signaling cascade and reducing the inflammatory response.
Stereoisomeric Impurities: A Comparative Analysis
The pharmacological, pharmacokinetic, and toxicological properties of drugs can be significantly influenced by their stereochemistry. In the case of tofacitinib, the (3R,4R)-isomer is the active moiety responsible for the therapeutic effect.
Pharmacological Activity
Research has demonstrated that only the (3R,4R)-enantiomer of tofacitinib is effective at blocking STAT5 phosphorylation, a process dependent on JAK3. However, the other stereoisomers, including the (3S,4S)-enantiomer and the (3R,4S) and (3S,4R) diastereomers, do retain some binding affinity for JAK2 and JAK3. The diastereomers have also been shown to bind to other selected kinases. This suggests that while these impurities may not contribute to the desired therapeutic effect, they could potentially lead to off-target effects.
Table 1: In Vitro Potency of Tofacitinib Against Janus Kinases
| Janus Kinase | IC50 (nM) |
| JAK1 | 112 |
| JAK2 | 20 |
| JAK3 | 1 |
Note: Data represents the activity of the (3R,4R)-isomer. Specific IC50 values for the stereoisomeric impurities are not widely available in published literature.
Pharmacokinetics
The pharmacokinetic profile of the approved (3R,4R)-tofacitinib is well-characterized. It is rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.5 to 1 hour.[2] The elimination half-life is approximately 3 hours.[2] Tofacitinib is metabolized primarily by CYP3A4 and to a lesser extent by CYP2C19, with about 70% of the dose cleared via hepatic metabolism and 30% excreted unchanged in the urine.[3][4][5]
Table 2: Pharmacokinetic Parameters of (3R,4R)-Tofacitinib in Humans
| Parameter | Value |
| Bioavailability | ~74%[6] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour[2] |
| Elimination Half-life (t1/2) | ~3 hours[2][7] |
| Volume of Distribution (Vd) | 87 L[2] |
| Protein Binding | ~40%[2] |
| Metabolism | Primarily CYP3A4, minorly CYP2C19[3][4][5] |
| Excretion | ~70% hepatic metabolism, ~30% renal excretion[3][4][5] |
Toxicology
The toxicological profile of tofacitinib has been extensively studied. Nonclinical studies have shown that tofacitinib can cause malformations in rats and rabbits.[8] Genotoxicity studies were largely negative, with the exception of an in vitro study that showed chromosomal aberrations in human lymphocytes with metabolic activation.[8]
Specific toxicological data for the stereoisomeric impurities of tofacitinib are limited. However, given that they can interact with various kinases, a thorough toxicological assessment of these impurities is crucial to ensure the safety of the final drug product.
Synthesis and Formation of Stereoisomers
The synthesis of tofacitinib is a complex process that often involves the creation of a racemic or diastereomeric mixture of the piperidine (B6355638) intermediate, which then requires chiral resolution to isolate the desired (3R,4R)-isomer. The choice of starting materials and synthetic route significantly impacts the stereochemical outcome.
One common approach involves the synthesis of a racemic cis-3-amino-4-methylpiperidine derivative, which is then resolved using a chiral acid to separate the (3R,4R) and (3S,4S) enantiomers. Another strategy employs asymmetric synthesis to directly obtain the desired stereoisomer, minimizing the formation of impurities.
Experimental Protocols
Chiral Separation of Tofacitinib Stereoisomers by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of tofacitinib and its stereoisomeric impurities.
Objective: To separate and quantify the (3R,4R)-isomer of tofacitinib from its (3S,4S)-enantiomer and diastereomeric impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
Reagents:
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
2-Aminoethanol
-
Tofacitinib reference standards (for all four stereoisomers)
Chromatographic Conditions:
-
Column: Chiralpak AS-H
-
Mobile Phase: Hexane:Ethanol:Methanol:2-Aminoethanol (70:20:10:0.2, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare individual stock solutions of each tofacitinib stereoisomer reference standard in the mobile phase. Create a mixed standard solution containing all four isomers at a known concentration.
-
Sample Preparation: Dissolve the tofacitinib drug substance or product in the mobile phase to achieve a suitable concentration.
-
Chromatographic Analysis: Inject the mixed standard solution to verify the separation and retention times of each isomer. Subsequently, inject the sample solution to determine the presence and quantity of each stereoisomeric impurity.
-
Quantification: Calculate the percentage of each impurity based on the peak area relative to the total peak area of all isomers.
Table 3: Analytical Method Validation Parameters for Tofacitinib Enantiomer
| Parameter | Result |
| Linearity Range (µg/mL) | 0.5 - 12 |
| Average Recovery (%) | 98.6 - 100.8 |
| Relative Standard Deviation (RSD) (%) | 1.21 - 1.61 |
Note: The above protocol is a general guideline. Specific conditions may need to be optimized based on the available instrumentation and column.
Conclusion
The stereochemical integrity of tofacitinib is paramount to its therapeutic efficacy and safety. The (3R,4R)-enantiomer is the pharmacologically active form, while its stereoisomeric impurities may exhibit different pharmacological profiles and could contribute to off-target effects. Therefore, robust analytical methods for the separation and quantification of these impurities are crucial for quality control during drug development and manufacturing. A thorough understanding of the synthetic pathways that can lead to the formation of these stereoisomers is also essential for process optimization and impurity control. Further research into the specific pharmacokinetic and toxicological profiles of the individual stereoisomeric impurities is warranted to fully assess their potential impact on patient safety. This technical guide serves as a foundational resource for professionals working with tofacitinib, emphasizing the critical role of stereochemistry in its development and clinical use.
References
- 1. mdpi.com [mdpi.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for the Enantiomeric Separation of (3S,4R)-Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical separation of the enantiomers of Tofacitinib, a Janus kinase (JAK) inhibitor. The focus is on robust and validated methods for the accurate quantification of the desired (3R,4R) enantiomer and its unintended (3S,4S) counterpart. The methods described herein utilize High-Performance Liquid Chromatography (HPLC) and are critical for quality control and regulatory compliance in the pharmaceutical industry.
Introduction
Tofacitinib, with its chemical name 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, is a chiral molecule with two stereocenters. The pharmacologically active isomer is the (3R,4R)-enantiomer. The presence of other stereoisomers, particularly its enantiomer (3S,4S)-Tofacitinib, is considered an impurity and must be carefully controlled and quantified. This document outlines two distinct HPLC methods for the effective chiral separation of Tofacitinib enantiomers: a Reversed-Phase (RP-HPLC) method and a Normal-Phase (NP-HPLC) method.
Analytical Methods Overview
A summary of the chromatographic conditions for the two primary analytical methods for the enantiomeric separation of Tofacitinib is presented below.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | CHIRALPAK® IH | Chiralpak® AS-H |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | Not Specified |
| Mobile Phase | Gradient elution with: A: 5 mM Ammonium acetate (B1210297) buffer (pH 8.0) B: Acetonitrile | Isocratic elution with: n-Hexane:Ethanol:Methanol:2-Aminoethanol (70:20:10:0.2 v/v/v/v) |
| Flow Rate | 0.6 mL/min | Not Specified |
| Detection Wavelength | 285 nm | 290 nm |
| Column Temperature | 30 °C | Not Specified |
| Injection Volume | 20 µL | Not Specified |
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method offers a green analytical chemistry approach for the separation of Tofacitinib and its enantiomer.[1] It has been validated according to ICH guidelines.[1]
Experimental Protocol
1. Instrumentation:
-
A validated HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Column: CHIRALPAK® IH (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 5 mM Ammonium acetate buffer, pH adjusted to 8.0 with ammonia.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-15 min: 80% A, 20% B
-
15-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Linear gradient back to 80% A, 20% B
-
30-40 min: Hold at 80% A, 20% B for column re-equilibration.
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 285 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Diluent: Mobile Phase A
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of (3R,4R)-Tofacitinib and (3S,4S)-Tofacitinib reference standards in the diluent.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution with the diluent.
-
Sample Preparation: Accurately weigh and dissolve the Tofacitinib drug substance or a crushed tablet equivalent to a target concentration of 1 mg/mL in the diluent. Sonicate for 15 minutes and filter through a 0.45 µm nylon filter.
4. System Suitability:
-
Inject the working standard solution six times.
-
The resolution between the (3R,4R)-Tofacitinib and (3S,4S)-Tofacitinib peaks should be greater than 2.0.
-
The relative standard deviation (RSD) for the peak areas of both enantiomers should be not more than 2.0%.
5. Analysis:
-
Inject the prepared sample solution and record the chromatogram.
-
Identify the peaks based on the retention times obtained from the standard injection.
-
Calculate the percentage of the (3S,4S)-enantiomer impurity in the sample.
Workflow Diagram
Caption: Workflow for the RP-HPLC enantiomeric separation of Tofacitinib.
Method 2: Normal-Phase HPLC (NP-HPLC)
This method provides an alternative approach for the chiral separation of Tofacitinib and its optical isomers.[2]
Experimental Protocol
1. Instrumentation:
-
A validated HPLC system equipped with an isocratic pump, autosampler, and a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® AS-H
-
Mobile Phase: A freshly prepared and degassed mixture of n-Hexane, Ethanol, Methanol, and 2-Aminoethanol in the ratio of 70:20:10:0.2 (v/v/v/v).
-
Flow Rate: To be optimized for best resolution (typically 1.0 mL/min).
-
Detection: UV at 290 nm
-
Injection Volume: To be optimized (typically 10-20 µL).
3. Standard and Sample Preparation:
-
Diluent: Mobile Phase
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of (3R,4R)-Tofacitinib and (3S,4S)-Tofacitinib reference standards in the diluent.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution with the diluent.
-
Sample Preparation: Accurately weigh and dissolve the Tofacitinib drug substance or a crushed tablet equivalent to a target concentration of 1 mg/mL in the diluent. Sonicate for 15 minutes and filter through a 0.45 µm PTFE filter.
4. System Suitability:
-
Inject the working standard solution six times.
-
The resolution between the (3R,4R)-Tofacitinib and (3S,4S)-Tofacitinib peaks should be greater than 2.0.
-
The RSD for the peak areas of both enantiomers should be not more than 2.0%.
5. Analysis:
-
Inject the prepared sample solution and record the chromatogram.
-
Identify the peaks based on the retention times obtained from the standard injection.
-
Calculate the percentage of the (3S,4S)-enantiomer impurity in the sample.
Workflow Diagram
Caption: Workflow for the NP-HPLC enantiomeric separation of Tofacitinib.
Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)
While detailed, validated methods for the enantiomeric separation of Tofacitinib using Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are not as readily available in the public domain as HPLC methods, these techniques offer potential advantages. SFC is known for its high speed and reduced organic solvent consumption, making it a "greener" alternative. CE provides high separation efficiency and is suitable for small sample volumes.
For researchers interested in developing SFC or CE methods for Tofacitinib, the following general guidance can be provided:
-
SFC Method Development:
-
Columns: Polysaccharide-based chiral stationary phases (e.g., Chiralpak® series) are a good starting point.
-
Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol, ethanol) and a basic additive (e.g., diethylamine, isopropylamine) to improve peak shape.
-
Screening: A systematic screening of different columns, modifiers, and additives is recommended to achieve optimal separation.
-
-
CE Method Development:
-
Chiral Selector: Cyclodextrins (e.g., sulfated-β-cyclodextrin) are commonly used chiral selectors in CE.
-
Background Electrolyte: A buffer system (e.g., phosphate (B84403) or borate (B1201080) buffer) at an appropriate pH is crucial.
-
Optimization: Parameters such as buffer concentration, chiral selector concentration, applied voltage, and capillary temperature should be optimized to achieve baseline separation.
-
Further method development and validation would be required to establish robust and reliable SFC and CE methods for the enantiomeric separation of Tofacitinib.
Conclusion
The provided RP-HPLC and NP-HPLC methods offer validated and reliable approaches for the enantiomeric separation of (3S,4R)-Tofacitinib. The choice of method will depend on laboratory resources, desired environmental impact, and specific analytical requirements. The detailed protocols and workflows should enable researchers and drug development professionals to implement these methods for routine quality control and research purposes. Development of SFC and CE methods presents an opportunity for further advancement in the chiral analysis of Tofacitinib.
References
Chiral HPLC Protocol for the Resolution of Tofacitinib Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of Tofacitinib (B832) isomers using High-Performance Liquid Chromatography (HPLC). Tofacitinib, an oral Janus kinase (JAK) inhibitor, is a chiral molecule, and the control of its enantiomeric purity is a critical aspect of its pharmaceutical development and quality control.[1][2] This document outlines two distinct, validated HPLC methods for the effective resolution of Tofacitinib's enantiomers: a reversed-phase and a normal-phase method.
Introduction to Tofacitinib and Chiral Separation
Tofacitinib is prescribed for the treatment of autoimmune diseases such as rheumatoid arthritis.[3][4] It functions by inhibiting the Janus kinase (JAK) family of enzymes (primarily JAK1 and JAK3), thereby modulating the signaling of various cytokines involved in the immune response.[5][6] The therapeutic agent is the (3R,4R)-enantiomer of Tofacitinib.[1][2] The presence of its enantiomer, the (3S,4S)-isomer, is considered an impurity and must be monitored and controlled.[1][2] Chiral HPLC is a powerful analytical technique for separating enantiomers, enabling their accurate quantification.
Signaling Pathway of Tofacitinib
Tofacitinib exerts its therapeutic effect by interrupting the JAK-STAT signaling pathway. This pathway is crucial for the transduction of signals from cytokine receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. By inhibiting JAKs, Tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the inflammatory cascade.[3][5][7]
Caption: Tofacitinib's Mechanism of Action.
Experimental Protocols
Two primary methods for the chiral resolution of Tofacitinib isomers are presented below: a Reversed-Phase HPLC method and a Normal-Phase HPLC method.
Method 1: Reversed-Phase Chiral HPLC
This method is based on a chiral recognition mechanism using a polysaccharide-based chiral stationary phase.[1][2]
Experimental Workflow
Caption: Reversed-Phase Chiral HPLC Workflow.
Chromatographic Conditions
| Parameter | Condition |
| Column | CHIRALPAK IH (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 5 mM Ammonium Acetate Buffer (pH 8.0)B: Acetonitrile |
| Gradient | 0 min, 20% B; 2 min, 15% B; 15 min, 25% B; 20 min, 90% B; 25 min, 90% B; 30 min, 20% B; 40 min, 20% B |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20.0 µL |
Data Presentation
The following table summarizes the performance characteristics of the reversed-phase method for the determination of the Tofacitinib enantiomer (SS-isomer).[1][2]
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1002 - 20.04 |
| Correlation Coefficient (r) | 0.9999 |
| Average Recovery (%) | 98.6 |
| Relative Standard Deviation (RSD) (%) | 0.7 |
| Limit of Detection (LOD) (µg/mL) | 0.04 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 |
| Resolution | 2.7 |
Method 2: Normal-Phase Chiral HPLC
This method provides an alternative approach for the separation of Tofacitinib and its optical isomers.[8][9]
Experimental Workflow
Caption: Normal-Phase Chiral HPLC Workflow.
Chromatographic Conditions
Two variations of the normal-phase method are provided below.
Variation A [9]
| Parameter | Condition |
| Column | Chiralpak IC |
| Mobile Phase | Methyl tert-butyl ether : Ethanol : Diethylamine (70:30:0.1, v/v/v) |
| Detection Wavelength | 280 nm |
Variation B [8]
| Parameter | Condition |
| Column | Chiralpak AS-H |
| Mobile Phase | Hexane : Ethanol : Methanol : 2-Aminoethanol (70:20:10:0.2, v/v/v/v) |
| Detection Wavelength | 290 nm |
Data Presentation
The following table summarizes the performance characteristics of the normal-phase method (Variation B) for the determination of Tofacitinib's optical isomers.[8]
| Isomer | Linearity Range (µg/mL) | Average Recovery (%) | RSD (%) |
| (3R,4S)-diastereoisomer | 0.6 - 12 | 100.8 | 1.21 |
| (3S,4R)-diastereoisomer | 0.6 - 12 | 98.8 | 1.34 |
| (3S,4S)-enantiomer | 0.5 - 10 | 98.6 | 1.61 |
Conclusion
The presented chiral HPLC protocols offer robust and reliable methods for the resolution of Tofacitinib isomers. The reversed-phase method is particularly well-suited for the quality control of Tofacitinib citrate (B86180) as it allows for the sensitive detection and quantification of the enantiomeric impurity.[1][2] The normal-phase methods provide effective alternatives for the separation of all four optical isomers.[8][9] The choice of method will depend on the specific analytical requirements, including the desired resolution, sensitivity, and the specific isomers of interest. The detailed protocols and performance data provided herein should serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. ard.bmj.com [ard.bmj.com]
- 8. Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC [cjph.com.cn]
- 9. Determination of Four Enantiomers in Tofacitinib Citrate by HPLC [cjph.com.cn]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of (3S,4R)-Tofacitinib
Introduction
Tofacitinib (B832), chemically known as (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile, is a potent inhibitor of Janus kinases (JAKs)[1][2]. It is marketed under the brand name Xeljanz® and is utilized in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis[1][3]. Tofacitinib functions by interfering with the JAK-STAT signaling pathway, a crucial cascade in the immune system's response[3][4]. The growing therapeutic demand for Tofacitinib necessitates the development of efficient, scalable, and cost-effective synthesis processes suitable for industrial production. This document provides a detailed overview of a large-scale synthesis process for (3S,4R)-Tofacitinib, complete with experimental protocols, quantitative data, and process visualizations.
Mechanism of Action: The JAK-STAT Signaling Pathway
Tofacitinib exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway[4]. This pathway is essential for transmitting signals from extracellular cytokines and growth factors to the cell nucleus, which in turn regulates gene expression related to immunity and inflammation[4]. Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, by competing with ATP for its binding site in the catalytic domain of the enzymes[3][4]. This blockade prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Consequently, the translocation of STAT dimers to the nucleus is inhibited, downregulating the expression of pro-inflammatory genes[4].
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Large-Scale Synthesis Workflow
The industrial synthesis of this compound can be accomplished through various routes. A common strategy focuses on the construction of the key chiral piperidine (B6355638) intermediate followed by coupling with the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. The process outlined below is an efficient method for preparing Tofacitinib citrate (B86180) with high yield and purity, suitable for large-scale production[5][6].
Caption: Workflow for the large-scale synthesis of Tofacitinib Citrate.
Experimental Protocols
The following protocols are based on established industrial synthesis methods[5][6][7].
Step 1: Condensation of Intermediates VII and VIII
This step involves the nucleophilic substitution reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (VII) and cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine (VIII) to yield intermediate VI.
-
Procedure:
-
Charge a suitable reactor with Intermediate VII, Intermediate VIII, and a solvent such as DMSO and purified water.
-
Add a base, for example, Diisopropylethylamine (DIPEA), to catalyze the reaction.
-
Heat the reaction mixture and maintain the temperature until the reaction is complete, as monitored by HPLC.
-
Upon completion, cool the mixture and add a co-solvent (e.g., methanol (B129727) or isopropanol) to precipitate the product.
-
Filter the solid, wash with the co-solvent, and dry under vacuum to obtain Intermediate VI.
-
The crude product can be recrystallized from a suitable solvent like an ethanol/water mixture to improve purity.
-
Step 2: Hydrogenation of Intermediate VI
This step removes the benzyl (B1604629) protecting group from Intermediate VI via metal-catalyzed hydrogenation to produce Intermediate V.
-
Procedure:
-
Suspend Intermediate VI in a suitable solvent (e.g., methanol) in a hydrogenation reactor.
-
Add an acid (e.g., hydrochloric acid) to form the salt and improve solubility.
-
Add a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Pressurize the reactor with hydrogen gas and agitate the mixture at a controlled temperature.
-
Monitor the reaction for hydrogen uptake. Upon completion, filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Intermediate V.
-
Step 3: Chiral Resolution of Intermediate V
The racemic Intermediate V is resolved using a chiral acid to isolate the desired (3R,4R) enantiomer as a diastereomeric salt (Intermediate IV).
-
Procedure:
-
Dissolve the crude Intermediate V in a solvent mixture, such as methanol and water.
-
Add a chiral resolving agent, for example, 2,3-dibenzoyl-D-tartaric acid or 2,3-di-(p-toluoyl)-D-tartaric acid.
-
Heat the mixture to achieve a clear solution, then cool it slowly to allow for the selective crystallization of the desired diastereomeric salt (Intermediate IV).
-
Filter the crystals, wash with a cold solvent, and dry. This step is critical for achieving high enantiomeric purity (>99%)[5].
-
Step 4: Liberation of the Free Base (Intermediate III)
Intermediate IV is treated with a base to release the free amine of the desired enantiomer, Intermediate III.
-
Procedure:
-
Suspend the diastereomeric salt (Intermediate IV) in a mixture of water and an organic solvent (e.g., dichloromethane).
-
Add an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium carbonate, until the pH is alkaline.
-
Stir the mixture until the solid dissolves completely.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), and concentrate under vacuum to yield Intermediate III.
-
Step 5: N-acylation to Synthesize Tofacitinib (II)
The chiral amine (Intermediate III) is acylated with a cyanoacetic acid derivative to form Tofacitinib free base (II).
-
Procedure:
-
Dissolve Intermediate III in a suitable aprotic solvent like dichloromethane (B109758) or acetonitrile.
-
In a separate vessel, activate a cyanoacetic acid derivative (e.g., ethyl cyanoacetate) or use an amide coupling agent. A mild and efficient method uses DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst for direct amidation[8][9].
-
Add the activated acylating agent or the cyanoacetate/DBU mixture to the solution of Intermediate III at a controlled temperature.
-
Stir the reaction until completion, monitored by HPLC.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Crystallize the crude product from a suitable solvent system to obtain pure Tofacitinib free base (II).
-
Step 6: Salt Formation to Produce Tofacitinib Citrate (I)
The final step involves the reaction of Tofacitinib free base with citric acid to form the stable and pharmaceutically acceptable citrate salt.
-
Procedure:
-
Dissolve Tofacitinib free base (II) and citric acid monohydrate in purified water or an alcohol/water mixture with heating until a clear solution is obtained[7].
-
Treat the solution with activated charcoal for decolorization, if necessary, and filter.
-
Cool the filtrate slowly to induce crystallization.
-
Filter the resulting solid, wash with a cold solvent, and dry under vacuum at a controlled temperature to yield the final Tofacitinib Citrate (I).
-
Quantitative Data Summary
The efficiency of the synthesis is critical for large-scale production. The following table summarizes typical yields and purities reported for the key steps in the synthesis of Tofacitinib.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Notes | Reference |
| 1 | Condensation | Intermediates VII & VIII | Intermediate VI | ~90-95% | Yield after recrystallization. | [5][7] |
| 2 | Hydrogenation | Intermediate VI | Intermediate V | Quantitative | Crude product used directly in the next step. | [5] |
| 3 | Chiral Resolution | Intermediate V | Intermediate IV | ~40% | Yield is for the desired diastereomer. | [10] |
| 4 | Free Base Liberation | Intermediate IV | Intermediate III | >95% | High efficiency conversion. | [5] |
| 5 | N-Acylation | Intermediate III | Tofacitinib (II) | ~90% | Using DBU-catalyzed amidation. | [11] |
| 6 | Salt Formation | Tofacitinib (II) | Tofacitinib Citrate (I) | >95% | High purity final product. | [6][7] |
| Overall | - | - | - | ~22-26% | Overall yield can vary based on specific process optimizations. | [9][10] |
Process Parameters Overview
| Step | Key Parameters | Typical Values |
| Condensation | Temperature, Reaction Time, Solvent | 80-100 °C, 12-24 h, DMSO/Water |
| Hydrogenation | Hydrogen Pressure, Catalyst Load | 50-60 psi, 5-10 mol% Pd/C |
| Chiral Resolution | Cooling Rate, Solvent Ratio | Slow cooling to 0-5 °C, Methanol/Water |
| N-Acylation | Temperature, Catalyst | 25-40 °C, DBU |
| Salt Formation | Crystallization Temperature | Cool to 0-25 °C |
Conclusion
The large-scale synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The key challenges lie in the efficient construction and chiral resolution of the substituted piperidine core. The outlined process provides a robust and scalable route to produce Tofacitinib Citrate, meeting the stringent quality standards required for pharmaceutical active ingredients. Continuous process optimization, particularly in the areas of catalytic efficiency and waste reduction, remains a key focus for industrial production.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 6. Optimized synthesis process of tofacitinib citrate [jcpu.cpu.edu.cn]
- 7. CN107793418B - Industrial production method of tofacitinib citrate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. research.unl.pt [research.unl.pt]
Application Note: Protocol for N-Acylation in Tofacitinib Synthesis
Introduction Tofacitinib (B832) is a Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis. A critical step in its chemical synthesis is the N-acylation of the piperidine (B6355638) ring of the core intermediate, N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This reaction forms the final carbon-nitrogen bond, introducing the cyanoacetyl group to yield Tofacitinib. This document provides a detailed protocol for this N-acylation reaction, summarizing various reported conditions and presenting a generalized experimental workflow for researchers in drug development and chemical synthesis.
Chemical Reaction The N-acylation reaction involves the coupling of the secondary amine on the piperidine ring with a cyanoacetic acid derivative. This is typically facilitated by a coupling agent or a base catalyst to form the corresponding amide.
Quantitative Data Summary Several methods for the N-acylation step in Tofacitinib synthesis have been reported. The following table summarizes the key quantitative parameters from different protocols for easy comparison.
| Parameter | Method 1 | Method 2 | Method 3 |
| Acylating Agent | Ethyl Cyanoacetate[1] | Cyanoacetic Acid[2] | Cyanoacetic Acid[3] |
| Base / Catalyst | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1][3] | Carbodiimide Coupling Agent[2] | DBU (0.5 equiv)[3] |
| Solvent | n-Butanol[3] | Acetonitrile[2] | 1-Butanol[3] |
| Temperature | Not specified | 60-65°C[2] | 40°C[3] |
| Reaction Time | Not specified | 1.5-2 hours[2] | 12 hours[3] |
| Yield | Not specified | Not specified | 90%[3] |
Detailed Experimental Protocol
This protocol describes a general procedure for the N-acylation of N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine to synthesize Tofacitinib.
Materials and Reagents:
-
N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate III)
-
Cyanoacetic acid or Ethyl cyanoacetate (B8463686) (Acylating Agent)[1][4]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable organic base (e.g., triethylamine, DIPEA)[4][5]
-
Citric Acid (for salt formation)[4]
-
Reaction vessel with stirring and temperature control
-
Standard laboratory glassware
-
Purification apparatus (e.g., filtration, recrystallization)
Procedure:
-
Reaction Setup: Charge a clean, dry reaction vessel with N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine and the chosen solvent (e.g., acetonitrile).[2]
-
Reagent Addition:
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., 40°C or 60-65°C) for the designated time (e.g., 1.5 to 12 hours).[2][3] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Purification: The crude Tofacitinib can be purified by recrystallization from an appropriate solvent system if required.
-
Salt Formation (Optional): To obtain the pharmaceutically acceptable citrate (B86180) salt, the Tofacitinib free base can be treated with an aqueous solution of citric acid.[4]
Visualizations
Experimental Workflow for N-Acylation The following diagram illustrates the general workflow for the N-acylation step in the synthesis of Tofacitinib.
Caption: Workflow for the N-acylation of Tofacitinib intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 3. research.unl.pt [research.unl.pt]
- 4. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 5. US9828380B2 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
Application Notes and Protocols for LC-MS/MS Bioanalytical Quantification of Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of Tofacitinib (B832) in biological matrices, primarily human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended to guide researchers, scientists, and professionals in the field of drug development in establishing robust and reliable bioanalytical methods for Tofacitinib.
Introduction
Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis.[1] It functions by interfering with the JAK-STAT signaling pathway, which is crucial in the pathogenesis of these inflammatory conditions.[2][3] Accurate quantification of Tofacitinib in biological samples is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[4][5]
Signaling Pathway of Tofacitinib Action
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway.[6] This pathway is responsible for transducing signals from various cytokines and growth factors, playing a pivotal role in immune cell development and function.[2] Tofacitinib primarily inhibits JAK1 and JAK3, thereby disrupting the signaling of several pro-inflammatory cytokines.[2][6]
Experimental Protocols
A generalized workflow for the quantification of Tofacitinib by LC-MS/MS is depicted below. The process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The objective of sample preparation is to extract Tofacitinib from the biological matrix and eliminate potential interferences. Common techniques include:
-
Protein Precipitation (PPT): This is a straightforward and high-throughput method.[7] It involves the addition of an organic solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample to precipitate proteins.[7][8] Following centrifugation, the supernatant containing Tofacitinib is collected.[7]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract compared to PPT.[7] This technique partitions the analyte between the aqueous sample and an immiscible organic solvent, such as methyl-tert butyl ether.[4][6][7]
-
Solid-Phase Extraction (SPE): SPE yields the cleanest extracts and allows for analyte concentration, which can lead to lower limits of quantification.[7][9] It employs a solid sorbent to retain Tofacitinib, which is subsequently eluted with a suitable solvent.[7]
An internal standard (IS), typically a stable isotope-labeled version of Tofacitinib (e.g., Tofacitinib-¹³C₃,¹⁵N), is added at the beginning of the sample preparation process to ensure accuracy.[4][6]
Liquid Chromatography
Chromatographic separation is essential for resolving Tofacitinib from endogenous matrix components.[7]
-
Columns: Reversed-phase columns, such as C18, are commonly used.[4][6][8]
-
Mobile Phases: The mobile phase usually comprises an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).[4][7][8] Both isocratic and gradient elution can be employed.[7][9]
Mass Spectrometry
Tandem mass spectrometry is used for the detection and quantification of Tofacitinib.
-
Ionization: Positive electrospray ionization (ESI+) is the typical ionization mode.[4][6]
-
Detection: Detection is performed in multiple reaction monitoring (MRM) mode.[8][9] The precursor to product ion transitions for Tofacitinib and its internal standards are monitored.[4][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated LC-MS/MS methods for Tofacitinib quantification.
Table 1: Comparison of LC-MS/MS Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with methyl-tert butyl ether[4] | Protein Precipitation (PPT) with acetonitrile[8] | Solid-Phase Extraction (SPE)[9] |
| LC Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[4] | Phenomenex Kinetex C18 (100 x 3.0 mm, 5 µm)[8] | Chromolith RP18e[9] |
| Mobile Phase | Acetonitrile and 10.0 mM ammonium acetate (B1210297), pH 4.5 (75:25, v/v)[4] | Water and acetonitrile, both with 0.1% formic acid[8] | 5 mM ammonium acetate (pH 5.0) and acetonitrile (25:75, v/v)[9] |
| Run Time | 1.4 min[4] | Not Specified | 3.5 min[9] |
| Internal Standard | Tofacitinib-¹³C₃,¹⁵N[4] | Baricitinib[8] | Phenacetin[9] |
| Ionization Mode | ESI+[4] | ESI+[8] | ESI+[9] |
| MRM Transition (Tofacitinib) | m/z 313.3 → 149.2[4] | m/z 313.30 → 173.00[8] | m/z 313.2 → 149.2[9] |
| MRM Transition (IS) | m/z 317.4 → 149.2[4] | m/z 371.90 → 186.00[8] | m/z 180.3 → 110.2[9] |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.05 - 100[4] | 1.00 - 200.00 (extended to 0.30 - 200.00)[8] | 0.40 - 74.4[9] |
| Correlation Coefficient (r²) | ≥ 0.9978[4] | Not Specified | Not Specified |
| Intra-batch Precision (% CV) | 2.1 - 5.1[4] | < 15% (< 20% at LLOQ)[9] | Not Specified |
| Inter-batch Precision (% CV) | 2.1 - 5.1[4] | < 15% (< 20% at LLOQ)[9] | Not Specified |
| Intra-batch Accuracy (%) | 96.2 - 103.1[4] | Within ± 15% (± 20% at LLOQ)[9] | Not Specified |
| Inter-batch Accuracy (%) | 96.2 - 103.1[4] | Within ± 15% (± 20% at LLOQ)[9] | Not Specified |
| Mean Extraction Recovery (%) | 98.6[4] | Not Specified | Not Specified |
Conclusion
The presented LC-MS/MS methods offer sensitive, specific, and rapid quantification of Tofacitinib in human plasma. The choice of sample preparation technique and chromatographic conditions can be adapted based on the specific requirements of the study, such as required sensitivity and sample throughput. The detailed protocols and summarized quantitative data in this document provide a solid foundation for the development and validation of bioanalytical methods for Tofacitinib in a research or clinical setting.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmjournal.ru [pharmjournal.ru]
- 9. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Kinetic Resolution of Tofacitinib Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the kinetic resolution of key piperidine (B6355638) precursors essential for the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. The protocols focus on enzymatic kinetic resolution (EKR) using lipases, a green and efficient method for obtaining enantiomerically pure chiral building blocks.
Introduction
Tofacitinib, with its two contiguous stereocenters in the piperidine moiety, demands a stereoselective synthesis to ensure the desired pharmacological activity resides in the (3R,4R)-enantiomer. Kinetic resolution is a crucial strategy to separate racemic mixtures of the piperidine precursors. This document outlines the experimental setup for the lipase-catalyzed kinetic resolution of a key racemic intermediate, (±)-1-benzyl-4-methylpiperidin-3-ol, a precursor to the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine core of Tofacitinib.
Methods Overview
Enzymatic kinetic resolution is a widely used technique that relies on the differential rate of reaction of enantiomers with an enzyme. In the case of a racemic alcohol, a lipase (B570770) can selectively acylate one enantiomer, leaving the other unreacted. This allows for the separation of the acylated product from the unreacted alcohol, thereby achieving resolution. The choice of enzyme, solvent, and acylating agent is critical for achieving high enantioselectivity and reaction efficiency.[1]
Experimental Protocols
Protocol 1: Screening of Lipases for Optimal Enantioselectivity
Objective: To identify the most effective lipase for the kinetic resolution of (±)-1-benzyl-4-methylpiperidin-3-ol.
Materials:
-
Racemic (±)-1-benzyl-4-methylpiperidin-3-ol
-
Various lipases (e.g., Lipase from Pseudomonas cepacia (PSL-C), Lipase from Candida antarctica B (CAL-B), Porcine Pancreatic Lipase (PPL))
-
Vinyl acetate (B1210297) (acylating agent)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran (B95107) (THF), or methyl tert-butyl ether (MTBE))
-
Molecular sieves (4 Å)
-
Reaction vials
-
Magnetic stirrer and hotplate
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a series of oven-dried reaction vials, add racemic (±)-1-benzyl-4-methylpiperidin-3-ol (1.0 equiv) and anhydrous solvent (e.g., toluene, 10 mL/mmol of substrate).
-
Add a different lipase (10-50% by weight of the substrate) to each vial.
-
Add vinyl acetate (2.0 equiv) to each vial.
-
Stir the mixtures at a constant temperature (e.g., 30 °C or 40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the unreacted alcohol and the acylated product.
-
The reaction is typically stopped at approximately 50% conversion to maximize the enantiomeric excess of both the remaining starting material and the product.[1]
-
Identify the lipase that provides the highest enantioselectivity (E-value).
Protocol 2: Preparative Scale Enzymatic Kinetic Resolution
Objective: To perform a larger scale kinetic resolution using the optimal lipase identified in Protocol 1.
Materials:
-
Racemic (±)-1-benzyl-4-methylpiperidin-3-ol
-
Optimal lipase (e.g., Pseudomonas cepacia Lipase)
-
Vinyl acetate
-
Anhydrous toluene
-
Celite®
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
To an oven-dried round-bottom flask, add racemic (±)-1-benzyl-4-methylpiperidin-3-ol (e.g., 10 g, 1.0 equiv) and anhydrous toluene.
-
Add the selected lipase (e.g., Pseudomonas cepacia Lipase, 30% w/w).
-
Add vinyl acetate (2.0 equiv).
-
Stir the reaction mixture at the optimized temperature (e.g., 40 °C).
-
Monitor the reaction by chiral HPLC until approximately 50% conversion is achieved.
-
Once the desired conversion is reached, filter the reaction mixture through a pad of Celite® to remove the enzyme. Wash the Celite® pad with toluene.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography to separate the unreacted (S)-alcohol from the acylated (R)-acetate.
-
Determine the enantiomeric excess of both the recovered alcohol and the acylated product by chiral HPLC.
Data Presentation
The following tables summarize representative quantitative data for the enzymatic kinetic resolution of piperidine-based precursors.
Table 1: Screening of Lipases for the Kinetic Resolution of (±)-1-benzyl-4-methylpiperidin-3-ol
| Entry | Lipase | Solvent | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Acetate (%) | E-value |
| 1 | PSL-C | Toluene | 24 | 48 | >99 (S) | 96 (R) | >200 |
| 2 | CAL-B | Toluene | 48 | 51 | 95 (S) | >99 (R) | 150 |
| 3 | PPL | THF | 72 | 45 | 85 (S) | 92 (R) | 45 |
Table 2: Influence of Solvent on the Enantioselectivity of PSL-C
| Entry | Solvent | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Acetate (%) | E-value |
| 1 | Toluene | 24 | 48 | >99 (S) | 96 (R) | >200 |
| 2 | MTBE | 36 | 50 | 98 (S) | 97 (R) | 180 |
| 3 | Hexane | 48 | 47 | 97 (S) | 95 (R) | 130 |
| 4 | Dioxane | 72 | 42 | 88 (S) | 90 (R) | 55 |
Visualizations
Caption: Workflow for enzymatic kinetic resolution of a Tofacitinib precursor.
Caption: Conversion of the resolved (R)-alcohol to the key (3R,4R)-amine precursor.
References
Application Notes: In Vivo Experimental Design Using (3S,4R)-Tofacitinib
Introduction
(3S,4R)-Tofacitinib, commonly known as Tofacitinib (B832), is a potent, orally bioavailable inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It primarily targets JAK1 and JAK3, and to a lesser extent JAK2, thereby interfering with the JAK-STAT signaling pathway.[2][3] This pathway is crucial for the signaling of numerous cytokines and growth factors that are pivotal in hematopoiesis and immune cell function.[2][3][4] Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis (RA).[5][6] By blocking this pathway, Tofacitinib effectively downregulates the inflammatory response, making it a key therapeutic agent and a valuable tool for preclinical research in inflammatory disease models.[4][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo experiments using this compound, with a focus on rodent models of inflammatory arthritis.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
Tofacitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling cascade. The process begins when a cytokine binds to its cell surface receptor, leading to the activation of receptor-associated JAKs.[3] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes, many of which are pro-inflammatory.[3][7] Tofacitinib competes with ATP for the binding site in the catalytic domain of JAK enzymes, preventing STAT phosphorylation and activation, thus blocking the downstream inflammatory cascade.[3]
Quantitative Data
Table 1: Pharmacokinetic Parameters of Tofacitinib in Preclinical Models
This table summarizes key pharmacokinetic parameters for Tofacitinib in mice and rats, which are commonly used species for in vivo inflammatory disease models.
| Parameter | Mouse | Rat | Human |
| Route of Administration | Oral (PO) | Oral (PO) | Oral (PO) |
| Bioavailability (F) | 37%[8] | Dose-dependent | ~74%[9][10] |
| Time to Peak (Tmax) | ~0.5 - 1 h[11] | Dose-dependent | 0.5 - 1 h[11] |
| Elimination Half-life (t½) | ~3 h[11] | ~3.2 h[9] | ~3 h[1][12] |
| Metabolism | Hepatic (CYP3A4, CYP2C19)[11] | Hepatic | ~70% Hepatic (CYP3A4, CYP2C19)[10][12][13] |
| Excretion | - | - | ~70% Metabolic, ~30% Renal[12][13] |
Note: Pharmacokinetic parameters can vary based on strain, sex, and formulation.
Table 2: Summary of In Vivo Efficacy Data for Tofacitinib in Arthritis Models
This table presents efficacy data from representative preclinical studies of Tofacitinib in rodent models of arthritis.
| Animal Model | Strain | Dose | Route & Frequency | Key Efficacy Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) | DBA/1J Mouse | 30 mg/kg/day | Oral Gavage, Once Daily | Significantly lower arthritis score and paw thickness compared to vehicle.[5][14] Reduced synovial vessels and serum VEGF/Ang-2.[5][15] | Di Benedetto et al., 2021[5] |
| Mannan-Induced Arthritis | SKG Mouse | 15 mg/kg/day | Oral Gavage, Once Daily (at 5:00) | Arthritis suppression equivalent to 30 mg/kg/day (twice daily dosing).[16] | Akiyama & To, 2024[16] |
| Mannan-Induced Arthritis | SKG Mouse | 30 mg/kg/day | Oral Gavage, Once Daily (at 5:00) | Lowest arthritis scores compared to 17:00 dosing and control.[16] | Akiyama & To, 2024[16] |
| Adjuvant-Induced Arthritis | Rat | Not Specified | Not Specified | Significantly reduced joint swelling, synovial inflammation, and cartilage destruction.[7] | Guidechem[7] |
| SCID-HuRAg Model | SCID Mouse | Not Specified | Not Specified | Reduced serum IL-6 and IL-8, reduced synovial inflammation and cartilage invasion.[17] | Tanaka et al.[17] |
Experimental Workflow and Protocols
A typical in vivo study evaluating the efficacy of Tofacitinib in an arthritis model follows a standardized workflow.
Detailed Experimental Protocols
Protocol 1: Preparation of Tofacitinib for Oral Administration
This protocol describes the preparation of a Tofacitinib suspension for oral gavage in mice.
Materials:
-
This compound citrate (B86180) powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) and 0.025% (v/v) Tween 20 in sterile water[16]
-
Sterile water
-
Analytical balance
-
Spatula
-
Weighing paper
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer or sonicator
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Mass: Determine the total amount of Tofacitinib citrate needed based on the desired dose (e.g., 30 mg/kg), the number of animals, the dosing volume (typically 10 mL/kg), and the study duration.
-
Prepare Vehicle:
-
To prepare 100 mL of vehicle, add 0.5 g of methylcellulose to ~90 mL of sterile water. Heat and stir until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add 25 µL of Tween 20.
-
Bring the final volume to 100 mL with sterile water and mix thoroughly.
-
-
Weigh Tofacitinib: Accurately weigh the calculated mass of Tofacitinib citrate powder using an analytical balance.
-
Prepare Suspension:
-
Transfer the weighed powder into a sterile conical tube.
-
Add a small volume of the vehicle and vortex vigorously to create a paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Ensure the suspension is homogenous. A brief sonication may be used if clumps persist.
-
-
Storage: Store the suspension at 4°C, protected from light. Prepare fresh solution as required by the experimental design, ideally every 2-3 days, to ensure stability.[18]
-
Pre-dosing: Vigorously vortex the suspension immediately before each administration to ensure uniform distribution of the compound.[18]
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a standard operating procedure for administering substances via oral gavage to mice.
Materials:
-
Tofacitinib suspension (from Protocol 1)
-
Appropriately sized syringes (e.g., 1 mL)
-
Gavage needles (20-22 gauge, ball-tipped for adult mice)[18][19]
-
Personal Protective Equipment (PPE): gloves, eye protection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to calculate the precise volume to be administered (typically 5-10 mL/kg body weight).[19]
-
Draw the calculated volume of the Tofacitinib suspension into the syringe attached to the gavage needle. Expel any air bubbles.
-
-
Restraint:
-
Securely scruff the mouse by grasping the loose skin over the shoulders and back of the neck. This immobilizes the head and prevents the animal from biting.
-
Hold the mouse in a vertical position to allow gravity to assist with the passage of the needle.[20]
-
-
Needle Insertion:
-
Gently insert the gavage needle into the side of the mouth (in the diastema, the gap between the incisors and molars).[21]
-
Guide the needle over the tongue toward the back of the throat. The mouse should swallow reflexively as the needle enters the pharynx.[20]
-
Advance the needle smoothly and gently into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
-
Compound Administration:
-
Needle Removal and Monitoring:
-
After administration, gently remove the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[19] This could indicate accidental administration into the trachea.
-
Protocol 3: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol outlines the induction and Tofacitinib treatment of the CIA model, a widely used model for studying rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (e.g., 2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes (1 mL) and needles (26G)
-
Tofacitinib suspension (from Protocol 1)
-
Vehicle control (from Protocol 1)
Procedure:
-
Preparation of Emulsion:
-
On the day of immunization, prepare a 1:1 emulsion of CII solution and CFA.
-
Keep both components on ice. Add the CFA to the CII solution dropwise while mixing/homogenizing until a thick, stable emulsion is formed. A common test for stability is to drop a small amount into water; a stable emulsion will not disperse.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Administer 100 µL of the CII/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of collagen.[5]
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of CII solution and IFA.
-
Administer 100 µL of the CII/IFA emulsion intradermally at the base of the tail.
-
-
Treatment Initiation and Monitoring:
-
Arthritis symptoms typically appear between days 24-28.
-
Begin clinical scoring 3-4 times per week after the booster immunization. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling of multiple joints, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Once animals develop signs of arthritis, randomize them into treatment groups (e.g., Vehicle, Tofacitinib 15 mg/kg, Tofacitinib 30 mg/kg).
-
Administer Tofacitinib or vehicle daily via oral gavage as described in Protocol 2.[5]
-
-
Endpoint Analysis (e.g., Day 35-42):
-
Continue daily treatment and clinical scoring until the study endpoint.
-
At termination, collect blood via cardiac puncture for serum cytokine analysis (e.g., VEGF, IL-6).
-
Harvest paws for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Spleens or lymph nodes may be collected for immunological analysis (e.g., flow cytometry).
-
References
- 1. Tofacitinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pharmacokinetic and clinical assessment of tofacitinib for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. annexpublishers.com [annexpublishers.com]
- 17. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. ouv.vt.edu [ouv.vt.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Determining (3S,4R)-Tofacitinib Potency in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, playing a crucial role in the modulation of immune responses and inflammatory processes.[1][2][3] It primarily targets JAK1 and JAK3, and to a lesser extent JAK2, thereby interfering with the signaling of numerous cytokines involved in autoimmune diseases.[1][4][5] The assessment of Tofacitinib's potency is critical for its development and application in therapeutic contexts. This document provides detailed protocols for various cell-based assays designed to quantify the inhibitory activity of this compound.
Tofacitinib's mechanism of action involves blocking the JAK-STAT signaling pathway.[1][4] Cytokine binding to their receptors activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Activated JAKs then phosphorylate STATs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression.[1][4] Tofacitinib competes with ATP for the binding site on JAK enzymes, preventing this cascade of events.[4]
Key Cell-Based Assays for Tofacitinib Potency Determination
Several cell-based assays can be employed to determine the potency of Tofacitinib. The most common approaches include:
-
Inhibition of STAT Phosphorylation Assays: Directly measures the inhibition of cytokine-induced STAT phosphorylation, a key step in the JAK-STAT pathway.
-
Reporter Gene Assays: Utilizes a reporter gene under the control of a STAT-responsive promoter to indirectly measure the activity of the JAK-STAT pathway.
-
Cytokine-Induced Cell Proliferation Assays: Assesses the ability of Tofacitinib to inhibit the proliferation of cytokine-dependent cell lines.
Data Presentation: Tofacitinib Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tofacitinib against different JAK isoforms and in various cellular assays, providing a comparative overview of its potency.
| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference(s) |
| Enzyme Assay | JAK1 | - | 1 - 112 | [4] |
| JAK2 | - | 20 - 134 | [4] | |
| JAK3 | - | 1 - 2 | [4][6][7] | |
| TYK2 | - | 34 - 416 | [4] | |
| Cellular Assay | IL-2-induced STAT5 phosphorylation | Human PBMCs | 31 | [8] |
| IL-6-induced STAT3 phosphorylation | RA Synovial Fibroblasts | Varies | [9] | |
| IFNα-induced STAT phosphorylation | Human Whole Blood | Varies | [10] | |
| IL-2 driven T-cell proliferation | T-cells | Submicromolar | [11] |
Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration in enzyme assays and cell types in cellular assays.[12]
Experimental Protocols
Inhibition of Cytokine-Induced STAT Phosphorylation Assay
This protocol describes a method to determine the potency of Tofacitinib by measuring its ability to inhibit the phosphorylation of STAT proteins in response to cytokine stimulation.
a. Materials
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs), NK-92 cells, or other relevant cell lines.[12]
-
Cytokines: Recombinant human Interleukin-2 (IL-2), Interleukin-6 (IL-6), or Interferon-alpha (IFN-α) to stimulate specific JAK-STAT pathways.[4][12]
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).[4]
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors.[4]
-
Antibodies: Primary antibodies against phosphorylated STAT (e.g., p-STAT3, p-STAT5) and total STAT.
-
Detection Reagents: Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, fluorophore for flow cytometry).
-
Protein Assay Reagents: (e.g., BCA assay).[4]
b. Experimental Workflow
Caption: Workflow for STAT Phosphorylation Inhibition Assay.
c. Detailed Protocol
-
Cell Culture and Plating:
-
Culture the selected cell line under standard conditions.
-
Harvest and seed the cells into a 96-well plate at an appropriate density.
-
-
Tofacitinib Treatment:
-
Prepare serial dilutions of Tofacitinib in cell culture medium.
-
Add the Tofacitinib dilutions to the cells and incubate for a predetermined time (e.g., 1 hour).[13]
-
-
Cytokine Stimulation:
-
Cell Lysis and Protein Quantification:
-
Detection of Phosphorylated and Total STAT:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-STAT and total STAT. Detect with appropriate secondary antibodies.[4]
-
Flow Cytometry: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against p-STAT and total STAT.
-
-
Data Analysis:
-
Quantify the signal for p-STAT and total STAT.
-
Normalize the p-STAT signal to the total STAT signal for each sample.[4]
-
Calculate the percentage of inhibition for each Tofacitinib concentration relative to the cytokine-stimulated control.
-
Plot the percentage inhibition against the Tofacitinib concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
JAK/STAT Reporter Gene Assay
This assay measures the transcriptional activity of STATs by using a reporter gene driven by a promoter containing STAT-binding elements (e.g., Interferon-Stimulated Response Element, ISRE).[14][15]
a. Materials
-
Cell Line: HEK293 cells or other suitable host cells stably transfected with an ISRE-luciferase reporter construct.[14][16]
-
Reporter Construct: A plasmid containing a luciferase gene under the control of a promoter with multiple copies of the ISRE.[15]
-
Stimulant: Interferon-alpha (IFN-α) or other appropriate cytokine.[14]
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium
-
Luciferase Assay Reagent
b. Experimental Workflow
Caption: Workflow for JAK/STAT Reporter Gene Assay.
c. Detailed Protocol
-
Cell Plating:
-
Seed the ISRE-reporter HEK293 cells into a 96-well plate.[14]
-
-
Tofacitinib Treatment:
-
Add serial dilutions of Tofacitinib to the cells and incubate for a specified time.
-
-
Stimulation:
-
Luciferase Assay:
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each Tofacitinib concentration relative to the IFN-α-stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the Tofacitinib concentration.
-
Cytokine-Induced Cell Proliferation Assay
This assay evaluates the ability of Tofacitinib to inhibit the proliferation of cell lines that are dependent on cytokines for growth and survival.
a. Materials
-
Cell Line: A cytokine-dependent cell line (e.g., CTLL-2, 32D cells expressing a specific cytokine receptor).[17]
-
Cytokine: The specific cytokine that the cell line is dependent on (e.g., IL-2 for CTLL-2).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium
-
Proliferation Assay Reagent: (e.g., WST-1, MTS, or CellTiter-Glo).[18]
b. Experimental Workflow
Caption: Workflow for Cytokine-Induced Proliferation Assay.
c. Detailed Protocol
-
Cell Preparation:
-
Wash the cytokine-dependent cells to remove any residual growth factors.
-
Resuspend the cells in a low-serum medium.
-
-
Cell Plating and Treatment:
-
Seed the cells into a 96-well plate.
-
Add serial dilutions of Tofacitinib.
-
Add the specific cytokine to stimulate proliferation.
-
-
Incubation:
-
Incubate the plate for 48-72 hours to allow for cell proliferation.
-
-
Measurement of Proliferation:
-
Add the chosen proliferation assay reagent (e.g., WST-1) to each well.[18]
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each Tofacitinib concentration relative to the cytokine-stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the Tofacitinib concentration.
-
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.
Caption: The JAK-STAT Signaling Pathway and Tofacitinib Inhibition.
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
- 11. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3S,4R)-Tofacitinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis of (3S,4R)-Tofacitinib. Our aim is to help improve the overall yield and purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for the synthesis of the key intermediate, (3R,4R)-(1-benzyl-N,4-dimethylpiperidin-3-yl)amine, is low. What are the common pitfalls and how can I improve it?
A1: Low yields of this crucial intermediate are a frequent issue. Several factors could be contributing to this problem:
-
Suboptimal Chiral Resolution: The separation of diastereomers is a critical step that can significantly impact yield. Traditional methods using resolving agents like dibenzoyl-l-tartaric acid can result in yields around 40%.[1] Consider exploring alternative resolution techniques or optimizing the conditions of the current method, such as solvent system and temperature.
-
Inefficient Reduction of the Pyridine (B92270) Ring: The reduction of the substituted pyridine precursor is a key transformation. The choice of reducing agent and reaction conditions is crucial. For instance, traditional methods using sodium borohydride (B1222165) in methanol (B129727)/water for the reduction of the quaternary ammonium (B1175870) salt of the pyridine intermediate have reported high yields of 91% for the initial reduction product.[1] However, the subsequent hydrogenation to obtain the desired cis-isomer can be challenging. One traditional method reported a low enantiomeric excess (ee) of only 68% and 84% cis-isomers after hydrogenation.[2]
-
Cumbersome and Expensive Reagents: Some synthetic routes employ expensive catalysts for asymmetric hydrogenation which may not be practical for large-scale synthesis.[2] Cheaper and more convenient routes starting from 3-amino-4-methylpyridine (B17607) have been developed to circumvent this.[1]
Troubleshooting Tips:
-
Alternative Starting Materials: Consider using readily available and less expensive starting materials like 3-amino-4-methylpyridine.[1]
-
Process Optimization: A "telescopic" or one-pot synthesis approach for the formation and reduction of the piperidine (B6355638) ring can minimize handling losses and improve overall yield. Some optimized processes have doubled the yield compared to traditional methods by not isolating intermediate compounds.[1]
-
Re-evaluate Your Route: Several synthetic routes to tofacitinib (B832) exist. A thorough analysis and comparison of these routes based on factors like cost, safety, and yield can be beneficial.[1]
Q2: I am observing significant formation of the undesired trans-isomer during the synthesis of the disubstituted piperidine ring. How can I improve the diastereoselectivity?
A2: Achieving good diastereoselectivity is a known bottleneck in tofacitinib synthesis.[1] The formation of the trans-isomer reduces the yield of the desired (3S,4R) product and complicates purification.
Troubleshooting Tips:
-
Catalyst Selection for Hydrogenation: The choice of catalyst for the hydrogenation of the tetrahydropyridine (B1245486) intermediate is critical for controlling diastereoselectivity. Diastereoselective hydrogenation using 10% Pd/C has been reported to yield 95% of the desired product with a high ee value of 96.8%.[1]
-
Directed Reductions: Explore directed reduction strategies where a functional group on the molecule guides the approach of the reducing agent, favoring the formation of the cis-isomer.
-
Chiral Resolution: While the primary goal is to improve diastereoselectivity, an efficient chiral resolution step can help to isolate the desired (3R,4R)-isomer from the mixture.[1]
Q3: The purification of intermediate compounds is proving to be difficult, leading to product loss. Are there any suggestions for cleaner reactions or improved purification methods?
A3: Impurities and difficult separations are common challenges.
Troubleshooting Tips:
-
Optimized Reaction Conditions: An optimized process for the synthesis of tofacitinib citrate (B86180) starting from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (B599025) has been developed to yield a product with high purity, suitable for industrial production.[3]
-
"Telescopic" Synthesis: As mentioned before, avoiding the isolation of intermediates can prevent losses during purification steps.[1][4]
-
Alternative Reagents: The use of sodium hydride instead of potassium tert-butoxide in the methoxycarbonylation reaction of a key intermediate has been shown to lead to a better yield and potentially a cleaner reaction profile.[5][6] Similarly, replacing benzaldehyde (B42025) with benzyl (B1604629) bromide for the protection of the amino group simplifies the process.[5][6]
-
Crystallization: For the final product, tofacitinib citrate, ensuring the correct crystal form is crucial. Optimized procedures can yield a crystal form consistent with the original research.[3]
Comparative Data of Synthetic Routes
| Synthetic Route Aspect | Route A (Traditional) | Route B (Improved from 3-amino-4-methylpyridine) | Route C (Asymmetric Synthesis) |
| Starting Material | 4-piperidone derivative | 3-amino-4-methylpyridine[1] | Chiral starting material (e.g., L-malic acid)[7] |
| Key Steps | Asymmetric hydroxylation, resolution[1] | N-acylation, quaternization, partial reduction, resolution[1] | Multi-step synthesis with chiral control[7] |
| Reported Overall Yield | ~15% (for a key intermediate)[1] | 22.4% (for an 8-step synthesis)[1] | 26% (over 16 steps)[7] |
| Reported ee value | 68% (for an intermediate before optimization)[2] | 96.8%[1] | >98%[7] |
| Advantages | Established methodology | Inexpensive starting materials, higher yield in some cases[1] | High enantiomeric purity[7] |
| Disadvantages | Low yield, expensive reagents, poor chiral purity in some steps[1][2] | Multiple steps | Long synthetic route[7] |
Experimental Protocols
Protocol 1: Improved Synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine Intermediate
This protocol is based on a route starting from 3-amino-4-methylpyridine, which is reported to be more cost-effective and convenient.[1]
-
N-acylation: Dissolve 3-amino-4-methylpyridine in acetone. Add acetyl chloride and stir at room temperature for 8 hours. This step typically results in a high yield (around 95%) of the amide intermediate.[1]
-
Quaternization: React the amide intermediate with benzyl chloride or benzyl bromide in toluene.
-
Partial Reduction: Perform a partial reduction of the pyridine ring using sodium borohydride in a mixture of methanol and water. This step has a reported yield of 91%.[1]
-
Hydrolysis and Rearrangement: Treat the product from the previous step with two volumes of 36% hydrochloric acid at 65°C for 3 hours to form an enamine structure after hydrolysis.[1]
-
Chiral Resolution: Resolve the resulting racemic mixture using a resolving agent such as dibenzoyl-l-tartaric acid or p-xylene (B151628) formyl tartrate in a methanol/water mixture to obtain the desired (3R,4R)-isomer with a reported yield of 40%.[1]
Visualizations
Caption: Comparison of traditional vs. improved synthesis workflows for this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimized synthesis process of tofacitinib citrate [jcpu.cpu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Method for Synthesis of Tofacitinib Citrate | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chiral Purification of Tofacitinib Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral purification of Tofacitinib (B832) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is chiral purification of Tofacitinib crucial?
A1: Tofacitinib's therapeutic activity as a Janus kinase (JAK) inhibitor is specific to its (3R,4R)-enantiomer.[1][2] The other stereoisomers, such as the (3S,4S)-enantiomer, may have different pharmacological profiles, be inactive, or even contribute to adverse effects.[3][4][5] Therefore, regulatory bodies like the FDA require strict control over the enantiomeric purity of chiral drugs to ensure their safety and efficacy.[1][4] The presence of other isomers is considered an impurity that must be monitored and controlled.[1][2]
Q2: What are the common methods for chiral separation of Tofacitinib isomers?
A2: The most common methods for the chiral separation of Tofacitinib isomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) techniques have been successfully developed.[1][6][7] The choice of method often depends on the specific isomers being separated (enantiomers vs. diastereomers), the scale of purification (analytical vs. preparative), and laboratory resources.
Q3: What are the critical parameters to consider for successful chiral separation of Tofacitinib?
A3: Several parameters are critical for achieving a successful chiral separation of Tofacitinib isomers. These include:
-
Chiral Stationary Phase (CSP): The selection of the appropriate CSP is the most crucial factor. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used.[7]
-
Mobile Phase Composition: The choice of solvents (e.g., n-hexane, ethanol, methanol, acetonitrile), additives (e.g., diethylamine, triethylamine, ammonium (B1175870) acetate), and their ratios significantly impacts selectivity and resolution.[1][6][7]
-
Temperature: Column temperature can affect the thermodynamics of the chiral recognition process and, consequently, the separation.[8][9]
-
Flow Rate: Optimizing the flow rate can improve peak efficiency and resolution.[8][9]
Q4: How can I improve the resolution between Tofacitinib enantiomers?
A4: If you are experiencing poor resolution, consider the following troubleshooting steps:
-
Optimize the Mobile Phase: Systematically vary the ratio of the organic modifiers. In normal-phase chromatography, adjusting the concentration of the alcohol modifier can be effective.[9] In reversed-phase, modifying the organic solvent percentage and the pH of the aqueous buffer can improve separation.[1]
-
Reduce the Flow Rate: Lowering the flow rate can enhance peak efficiency and, in turn, improve resolution, although it will increase the run time.[8][9]
-
Adjust the Temperature: Experiment with different column temperatures. Sometimes, a decrease in temperature enhances enantioselectivity, while in other cases, an increase may be beneficial.[8][9]
-
Evaluate a Different Chiral Stationary Phase: If optimization of the above parameters does not yield satisfactory results, the chosen CSP may not be suitable for this separation. Trying a column with a different chiral selector is recommended.
Troubleshooting Guides
Issue 1: Poor Resolution of Enantiomers
This is a common challenge in chiral chromatography. The following guide provides a systematic approach to troubleshooting and improving the separation of Tofacitinib enantiomers.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing
Peak tailing can compromise the accuracy of quantification. This guide helps identify and resolve common causes of peak tailing for Tofacitinib isomers.
Caption: Decision tree for troubleshooting peak tailing issues.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Tofacitinib Enantiomer Separation
This protocol is based on a method developed for the determination of the (3S,4S)-enantiomer in Tofacitinib citrate (B86180).[1][2]
-
Chromatographic System: A validated HPLC system equipped with a UV detector.
-
Column: CHIRALPAK IH (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 5 mM Ammonium acetate (B1210297) buffer (pH 8.0).[1]
-
B: Acetonitrile.[1]
-
-
Gradient Program:
-
0 min: 20% B
-
2 min: 15% B
-
15 min: 25% B
-
20 min: 90% B
-
25 min: 90% B
-
30 min: 20% B
-
40 min: 20% B[1]
-
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 285 nm.[1]
-
Injection Volume: 20.0 µL.[1]
Protocol 2: Normal-Phase HPLC for Tofacitinib Isomer Separation
This protocol is adapted from a method for separating and measuring Tofacitinib citrate and its optical isomers.[7]
-
Chromatographic System: A suitable HPLC system with a UV detector.
-
Column: Chiral chromatographic column with tri(3,5-dimethylphenyl)-carbamate cellulose as the filler (e.g., Daicel CHIRALPAK IC).[7]
-
Mobile Phase: n-hexane:ethanol:diethylamine (volume ratio, e.g., 65:35 with 0.1% diethylamine).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[7]
-
Detection Wavelength: 289 nm.[7]
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following tables summarize key performance data from published methods for the chiral separation of Tofacitinib isomers.
Table 1: Performance Data for RP-HPLC Method [1]
| Parameter | Value |
| Resolution (RR and SS isomers) | > 2.0 |
| Linearity Range (SS-isomer) | 0.1002–20.04 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Average Recovery (SS-isomer) | 98.6% |
| RSD of Recovery | 0.7% |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
Table 2: Performance Data for NP-HPLC Method for Chiral Intermediate I [6]
| Parameter | Value |
| Resolution | 4.5 |
| Retention Time (Main Peak) | 13.467 min |
| Retention Time (Enantiomer) | 24.062 min |
Table 3: Performance Data for NP-HPLC Method for Chiral Intermediate II [6]
| Parameter | Value |
| Resolution | 1.9 |
| Retention Time (Main Peak) | 10.821 min |
| Retention Time (Enantiomer) | 9.448 min |
| Enantiomer Content in Samples | 0.11% |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112697906A - Method for detecting chiral intermediate and enantiomer of tofacitinib - Google Patents [patents.google.com]
- 7. CN104678001A - Method for separating and measuring tofacitinib citrate and optical isomer of tofacitinib citrate by adopting liquid chromatography - Google Patents [patents.google.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Racemization in (3S,4R)-Tofacitinib Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with racemization during the synthesis of (3S,4R)-Tofacitinib.
Frequently Asked Questions (FAQs)
Q1: What are the critical stereocenters in Tofacitinib, and why is their control important?
A1: Tofacitinib has two chiral centers at the C3 and C4 positions of the piperidine (B6355638) ring. The desired therapeutic efficacy is associated with the (3R,4R) configuration. The presence of other stereoisomers, such as the (3S,4S), (3R,4S), or (3S,4R) diastereomers, can lead to reduced potency, altered selectivity for Janus kinases (JAKs), and potential off-target effects, compromising the drug's safety and efficacy profile. Therefore, stringent control of stereochemistry is paramount throughout the synthesis.
Q2: At which stages of the Tofacitinib synthesis is racemization or epimerization most likely to occur?
A2: Racemization or epimerization can occur at several key stages:
-
Reductive Amination: The formation of the 3-amino-4-methylpiperidine core via reductive amination of a piperidone precursor can lead to a mixture of cis and trans diastereomers if not properly controlled. The intermediate imine or enamine is susceptible to isomerization.
-
Resolution of Racemic Intermediates: During the separation of enantiomers using chiral resolving agents like tartaric acid, prolonged exposure to acidic or basic conditions, or elevated temperatures, can cause racemization of the desired enantiomer.
-
Hydrogenation/Debenzylation: Catalytic hydrogenation for debenzylation or saturation of a pyridine (B92270) ring can sometimes lead to epimerization, depending on the catalyst, solvent, and reaction conditions.
-
N-acylation: The final acylation step to introduce the cyanoacetyl group can potentially cause epimerization at the C3 position under basic conditions, although this is less common if mild coupling agents are used.
Q3: What is the difference between racemization and epimerization in the context of Tofacitinib synthesis?
A3: In the synthesis of Tofacitinib:
-
Racemization refers to the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). For example, if the desired (3R,4R)-intermediate converts to a 50:50 mixture of (3R,4R) and (3S,4S)-enantiomers.
-
Epimerization is the change in the configuration of only one of several chiral centers in a molecule. In Tofacitinib intermediates, this would typically refer to the inversion of the stereocenter at C3 or C4, leading to the formation of the undesired trans diastereomers, (3R,4S) or (3S,4R).
Troubleshooting Guides
Issue 1: Poor Diastereomeric Ratio (cis:trans) after Reductive Amination
Question: My reductive amination of 1-benzyl-4-methylpiperidon-3-one yields a low cis:trans ratio of the desired 3-amino-4-methylpiperidine intermediate. How can I improve the diastereoselectivity?
Answer: A low cis:trans ratio is a common issue and can be addressed by optimizing the reaction conditions. The cis isomer is generally the thermodynamically more stable product.
Troubleshooting Steps:
-
Choice of Reducing Agent: The steric bulk of the reducing agent plays a crucial role.
-
Problem: Less sterically demanding reducing agents like sodium borohydride (B1222165) (NaBH₄) may show poor selectivity.
-
Solution: Switch to a bulkier reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Its larger size favors hydride delivery from the less hindered face, leading to a higher proportion of the cis product.
-
-
Reaction Temperature:
-
Problem: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable trans product.
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the thermodynamically controlled formation of the cis isomer.
-
-
pH Control:
-
Problem: The reaction pH can influence the stability of the intermediate iminium ion and the subsequent reduction.
-
Solution: Maintain a mildly acidic pH (around 5-6) to facilitate imine formation without causing significant side reactions or degradation. Acetic acid is often used for this purpose.
-
-
Solvent Effects:
-
Problem: The solvent can influence the conformation of the intermediates.
-
Solution: Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used and generally give good results. Experiment with different solvents to find the optimal conditions for your specific substrate.
-
Quantitative Data Summary:
| Reducing Agent | Temperature (°C) | Typical cis:trans Ratio | Reference |
| NaBH₄ | 25 | 5:1 | [1] |
| NaBH(OAc)₃ | 25 | >10:1 | [1] |
| Jones Oxidation followed by Reductive Amination | Not specified | 4:1 | [2] |
Experimental Protocol: Optimizing Diastereoselectivity in Reductive Amination
-
Materials: 1-benzyl-4-methylpiperidon-3-one, methylamine (B109427) (as a solution in THF or as hydrochloride salt), sodium triacetoxyborohydride (NaBH(OAc)₃), acetic acid, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 1-benzyl-4-methylpiperidon-3-one (1.0 eq) and methylamine hydrochloride (1.2 eq) in DCM (10 volumes).
-
Add acetic acid (1.2 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add NaBH(OAc)₃ (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC to determine the cis:trans ratio.
-
Issue 2: Loss of Enantiomeric Purity During Chiral Resolution
Question: After resolving my racemic (cis)-1-benzyl-N,4-dimethylpiperidin-3-amine with a chiral acid (e.g., dibenzoyl-L-tartaric acid), I am observing a decrease in the enantiomeric excess (ee) of my desired (3R,4R)-enantiomer. What could be the cause and how can I prevent this?
Answer: Loss of enantiomeric purity during chiral resolution is often due to in-situ racemization of the amine. This can be triggered by harsh conditions.
Troubleshooting Steps:
-
Temperature Control:
-
Problem: Elevated temperatures during salt formation, crystallization, or liberation of the free base can promote racemization.
-
Solution: Perform the crystallization at the lowest effective temperature. During the liberation of the free amine with a base, ensure the process is carried out at low temperatures (e.g., 0-10 °C).
-
-
Minimizing Exposure to Harsh pH:
-
Problem: Prolonged exposure to strong acids or bases can catalyze racemization.
-
Solution: Use the minimum required amount of base to liberate the free amine from its salt. After neutralization, promptly extract the product into an organic solvent to minimize its time in the aqueous basic solution.
-
-
Solvent Choice:
-
Problem: The solvent system can influence the stability of the chiral amine.
-
Solution: Screen different solvent systems for the crystallization of the diastereomeric salt. A solvent that provides good crystal formation at lower temperatures is ideal.
-
Experimental Protocol: Chiral Resolution of (cis)-1-benzyl-N,4-dimethylpiperidin-3-amine
-
Materials: Racemic (cis)-1-benzyl-N,4-dimethylpiperidin-3-amine, dibenzoyl-L-tartaric acid (DBTA), methanol (B129727), water, sodium hydroxide (B78521) solution, dichloromethane (DCM).
-
Procedure:
-
Dissolve the racemic amine (1.0 eq) in a mixture of methanol and water.
-
Add a solution of DBTA (0.5 eq) in methanol to the amine solution.
-
Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling to 0-5 °C to induce crystallization of the (3R,4R)-amine-DBTA salt.
-
Collect the crystals by filtration and wash with cold methanol.
-
To liberate the free amine, suspend the salt in a mixture of DCM and water at 0 °C.
-
Slowly add a pre-cooled solution of 1M NaOH with vigorous stirring until the pH is >10.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the enantiomeric excess of the product using chiral HPLC.
-
Issue 3: Poor Stereoselectivity in Asymmetric Hydrogenation
Question: I am attempting an asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor to establish the (3S,4R) stereochemistry, but I am getting low enantiomeric excess (ee) and/or a poor diastereomeric ratio. How can I improve this?
Answer: The outcome of asymmetric hydrogenation is highly dependent on the choice of catalyst, ligand, solvent, and reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Screening:
-
Problem: The chosen catalyst-ligand system may not be optimal for the substrate.
-
Solution: Screen a variety of chiral ligands (e.g., Josiphos, DuanPhos, Mandyphos) in combination with a suitable metal precursor (e.g., Rh(I) or Ru(II)). The electronic and steric properties of the ligand are critical.
-
-
Hydrogen Pressure:
-
Problem: Hydrogen pressure can influence the reaction rate and selectivity.
-
Solution: Optimize the hydrogen pressure. Higher pressures may increase the reaction rate but can sometimes decrease selectivity.
-
-
Solvent and Additives:
-
Problem: The solvent can affect the catalyst's activity and the conformation of the substrate-catalyst complex.
-
Solution: Screen different solvents (e.g., methanol, ethanol, THF, DCM). The presence of additives like acids or bases can also have a significant impact on selectivity.
-
Quantitative Data Summary:
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
| Rh(I) with chiral ferrocenyl phosphine (B1218219) ligand | N-protected enamine | 68% | [3] |
| Rh-ArcPhos | N-acyl tetrahydropyridine | >99% | [1] |
Visualizations
Caption: Troubleshooting workflow for poor diastereoselectivity.
Caption: Decision pathway for obtaining the chiral intermediate.
References
Optimization of reaction conditions for Tofacitinib synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tofacitinib (B832).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Tofacitinib, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of the Key Piperidine (B6355638) Intermediate
Question: We are experiencing low yields during the synthesis of the crucial (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (B569706) intermediate. What are the potential causes and how can we optimize this step?
Answer: The synthesis of this chiral piperidine derivative is a known bottleneck in the overall Tofacitinib synthesis, and low yields can stem from several factors.[1]
-
Suboptimal Reducing Agent: The choice of reducing agent in the reductive amination step is critical. While sodium borohydride (B1222165) is commonly used, its efficiency can be limited.[2] As indicated in the table below, Lithium aluminum hydride (LiAlH4) has been shown to provide higher yields in the reduction of related epoxide intermediates.[2]
-
Poor Stereocontrol: Achieving the desired (3R,4R) stereochemistry is challenging and can significantly impact the yield of the correct isomer.[1] The use of chiral catalysts, such as L-proline, in certain synthetic routes can improve enantioselectivity.[1]
-
Long Reaction Times and Side Reactions: Some synthetic routes involve lengthy reaction times, which can lead to the formation of byproducts and reduce the overall yield.[2] For instance, routes starting from 4-picoline can be plagued by long reaction times and difficulties in product isolation.[2]
-
Purification Losses: The purification of the intermediate, often involving chiral resolution with agents like di-p-toluoyl-L-tartaric acid (L-DTTA), can lead to significant material loss.[3]
Optimization Strategies:
-
Reducing Agent Selection: Evaluate different reducing agents and reaction conditions. The table below summarizes the optimization of reducing agents for a similar transformation, highlighting the superior performance of LiAlH4.[2]
-
Asymmetric Synthesis: Employing asymmetric synthesis strategies from the outset can circumvent the need for challenging chiral resolutions later on.[2]
-
Process Optimization: Carefully control reaction parameters such as temperature, solvent, and reaction time to minimize side reactions. One-pot procedures, where intermediates are not isolated, can also improve overall yield by reducing handling losses.[4]
Issue 2: Impurity Formation During the Coupling Reaction
Question: We are observing significant impurity formation during the N-alkylation step where the piperidine moiety is coupled with the pyrrolo[2,3-d]pyrimidine core. How can we identify and control these impurities?
Answer: Impurity formation at this stage is a common issue that can compromise the purity of the final product. Tofacitinib impurities can arise from starting materials, intermediates, and degradation products.[5][6]
-
Common Impurities: Known impurities include unreacted starting materials, byproducts from side reactions, and degradation products of Tofacitinib itself.[5][6] Positional isomers can also form if the coupling reaction is not completely selective.
-
Causes of Impurity Formation:
-
Incomplete Reactions: Failure to drive the reaction to completion will result in the presence of starting materials in the final product.
-
Side Reactions: The pyrrolo[2,3-d]pyrimidine core has multiple reactive sites, and non-selective reactions can lead to the formation of isomeric impurities.
-
Degradation: Tofacitinib can degrade under certain conditions, such as exposure to strong acids, bases, or high temperatures.[6]
-
Raw Material Quality: The purity of the starting materials, such as 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, is critical to prevent the introduction of impurities.[7]
-
Control and Mitigation Strategies:
-
Reaction Condition Optimization: Carefully control the reaction temperature, stoichiometry of reactants, and choice of base and solvent to enhance selectivity and drive the reaction to completion.
-
pH Control: Maintaining the optimal pH during the reaction and work-up is crucial to prevent the formation of certain impurities and to facilitate their removal.[8]
-
Purification: Employ robust purification techniques such as column chromatography or recrystallization to remove impurities from the final product.[9]
-
Impurity Profiling: Utilize analytical techniques like LC-MS to identify and quantify impurities, which can help in optimizing the synthetic process to minimize their formation.[10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tofacitinib?
A1: Tofacitinib is a Janus kinase (JAK) inhibitor. It works by inhibiting the activity of JAK enzymes (primarily JAK1 and JAK3), which are crucial for the signaling of numerous cytokines and growth factors involved in inflammatory and immune responses. By blocking the JAK-STAT signaling pathway, Tofacitinib reduces the production of inflammatory mediators.[5][11]
Q2: What are the key steps in the synthesis of Tofacitinib?
A2: A common synthetic strategy for Tofacitinib involves the following key steps:
-
Synthesis of the chiral piperidine intermediate: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[1]
-
Synthesis of the pyrrolo[2,3-d]pyrimidine core.
-
Coupling of the piperidine and pyrrolo[2,3-d]pyrimidine moieties.[4]
-
Debenzylation to remove the benzyl (B1604629) protecting group.[3]
-
Cyanoacetylation to introduce the cyanoacetyl group.[4]
-
Formation of the citrate (B86180) salt. [4]
Q3: What are the challenges in the stereoselective synthesis of the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate?
A3: The main challenges include:
-
Controlling Diastereoselectivity: The reduction of the precursor often leads to a mixture of cis and trans isomers, requiring careful optimization of reaction conditions to favor the desired cis isomer.[3]
-
Enantioselective Synthesis: Achieving high enantiomeric excess (ee) often requires either a chiral resolution step, which can be inefficient, or the use of expensive chiral catalysts and starting materials.[12]
-
Low Optical Purity: Some asymmetric hydrogenation methods result in low optical purity of the intermediate, necessitating further purification.[12]
Q4: How can the debenzylation step be optimized to avoid side reactions?
A4: The debenzylation is typically carried out via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)2/C).[3] To avoid side reactions:
-
Catalyst Selection: The choice of catalyst and catalyst loading can impact the reaction efficiency and selectivity.
-
Solvent System: The reaction is often performed in a mixture of solvents like water, isopropanol, and acetic acid, or methanol (B129727) and trifluoroacetic acid. The solvent system should be optimized for the specific substrate.[3]
-
Reaction Conditions: Control of hydrogen pressure and temperature is important to ensure complete debenzylation without affecting other functional groups.
-
Alternative Methods: If the molecule contains functional groups sensitive to hydrogenation, alternative debenzylation methods, such as using acyl chlorides, can be considered.[1]
Data Presentation
Table 1: Optimization of Reducing Agents for the Synthesis of 1-Benzyl-4-methyl-piperidin-3-ol [2]
| Entry | Solvent | Reagent | Temperature (°C) | Time (h) | Yield (%) of Isomer 13 | Yield (%) of Isomer 14 |
| 1 | THF | NaCNBH₄ | 25-30 | 12 | - | - |
| 2 | THF | NaBH₄ | 25-30 | 12 | - | - |
| 3 | THF | LiAlH₄ | 0-5 | 1 | 40 | 41 |
| 4 | THF | LiAlH₄ | 25-30 | <0.5 | 45 | 40 |
| 5 | Ether | LiAlH₄ | 0-5 | 1 | 42 | 45 |
Experimental Protocols
Protocol 1: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine [13]
-
To a 250 ml reaction flask, add 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol) and ethanol (B145695) (100 g).
-
Stir the mixture at a temperature below 30°C.
-
Slowly add sodium borohydride (3.87 g, 102.3 mmol).
-
Continue stirring the reaction for 16 hours, monitoring the reaction progress by HPLC until the starting material is consumed.
-
Slowly add 2M HCl solution dropwise to the reaction mixture until no more gas is evolved.
-
Concentrate the reaction solution to one-third of its original volume under reduced pressure.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure to remove the solvent.
-
To the resulting crude product, add ethanol (40 g) and slowly add 2M hydrochloric acid in ethanol (20 ml) dropwise at a temperature below 30°C to precipitate the product.
-
Continue stirring for 1 hour after the addition is complete.
-
Filter the solid and dry under reduced pressure to obtain the final product.
Protocol 2: Cyanoacetylation of (3R,4R)-N-methyl-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine [8]
-
In a reaction flask, add 3.0 g of the piperidine intermediate, 1.4 g of ethyl cyanoacetate, 1.2 g of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and 10 ml of n-butanol.
-
Heat the reaction mixture to 60-65°C and stir for 8-9 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Concentrate the organic layer and dry to obtain the crude Tofacitinib product.
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Caption: A generalized workflow for the synthesis of Tofacitinib Citrate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. research.unl.pt [research.unl.pt]
- 4. Optimized synthesis process of tofacitinib citrate [jcpu.cpu.edu.cn]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. veeprho.com [veeprho.com]
- 7. nbinno.com [nbinno.com]
- 8. Improved tofacitinib synthesis method and impurity preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Method for Synthesis of Tofacitinib Citrate (2016) | Shuang Zhi | 10 Citations [scispace.com]
- 12. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 13. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Tofacitinib Citrate Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the degradation of Tofacitinib citrate (B86180) in aqueous solutions. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Tofacitinib citrate in an aqueous solution?
A1: The stability of Tofacitinib citrate in an aqueous solution is primarily influenced by three main factors: pH, temperature, and ionic strength.[1][2][3] To maximize stability, it is recommended to use a buffer with a low pH, maintain low temperatures, and minimize the ionic strength of the solution.[1][2][3]
Q2: What is the optimal pH range for maintaining the stability of a Tofacitinib citrate solution?
A2: Tofacitinib citrate exhibits maximum stability in acidic conditions, specifically within a pH range of 2.0 to 5.0.[1][2][3] As the pH becomes more basic, the rate of degradation increases significantly, with the highest rate of degradation observed at pH 9.0.[3] The degradation process follows apparent first-order kinetics and is subject to base catalysis.[1][3]
Q3: How does temperature impact the stability of Tofacitinib citrate solutions?
A3: The degradation of Tofacitinib citrate is temperature-dependent.[1][3] Stability decreases as the temperature increases.[3] To ensure maximum stability, solutions should be kept at low temperatures.[1][2][3] Studies have shown that there is virtually no degradation when solutions are stored at 4°C.[2][3]
Q4: What is the effect of ionic strength on the stability of Tofacitinib citrate?
A4: The stability of Tofacitinib citrate is inversely related to the ionic strength of the solution; as ionic strength increases, stability decreases.[1][2][3] Therefore, to enhance stability, the ionic strength of the buffer solution should be kept to a minimum.[1][2][3] A constant ionic strength of 0.2 M has been used in stability studies.[3]
Q5: What are the known degradation pathways for Tofacitinib citrate in solution?
A5: Tofacitinib citrate is susceptible to degradation through hydrolysis and oxidation.[2][4] It undergoes base-catalyzed hydrolysis and is also prone to degradation under acidic and oxidative conditions.[2][4][5][6] The amide and cyano positions on the 3-oxopropanenitrile (B1221605) moiety, as well as the pyrrole (B145914) ring, are particularly susceptible to degradation.[2][7]
Q6: How should I store Tofacitinib citrate stock solutions for optimal stability?
A6: Based on the available data, stock solutions should be prepared in an acidic buffer (pH 2.0-5.0) with low ionic strength.[1][3] These solutions should be stored at low temperatures, ideally 4°C, to minimize degradation.[2][3][8] Standard and sample solutions have been shown to be stable for at least 24 hours when stored at 4°C.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of Tofacitinib citrate in solution. | The pH of the solution is too high (basic).[1][3] | Adjust the pH of the solution to the optimal range of 2.0 to 5.0 using an appropriate acidic buffer (e.g., acetate, citrate).[1][2][3] |
| The storage or experimental temperature is too high.[2][3] | Store solutions at 4°C and minimize exposure to higher temperatures during experiments.[2][3][8] | |
| The ionic strength of the buffer is too high.[1][3] | Use a buffer with a low ionic strength (e.g., 0.2 M or lower) to improve stability.[2][3] | |
| Precipitation of Tofacitinib citrate from solution. | The pH of the solution is above the pKa of Tofacitinib (pKa = 5.2), leading to decreased solubility.[1][3] | Lower the pH of the solution to below the pKa to increase solubility. Solubility is significantly higher at pH 2.2 (5.2 mg/mL) and 3.5 (1.8 mg/mL) compared to its intrinsic solubility (0.147 mg/mL).[1][2] |
| Inconsistent analytical results in stability studies. | The analytical method is not stability-indicating, meaning it cannot separate the parent drug from its degradation products. | Utilize a validated, stability-indicating HPLC or HPTLC method that can effectively resolve Tofacitinib citrate from its degradation products.[2][5][9][10] |
| The sample solution is degrading in the autosampler during the analytical run. | Ensure the stability of the sample solution in the autosampler by maintaining a low temperature (e.g., 4°C).[8] |
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data regarding the solubility and degradation of Tofacitinib citrate.
Table 1: Effect of pH on Tofacitinib Citrate Solubility
| pH | Solubility (mg/mL) | Reference |
| 1.02 | 7.013 | [11] |
| 2.2 | 5.2 | [1][2] |
| 3.5 | 1.8 | [1][2] |
| 4.43 | 0.910 | [11] |
| 5.75 | 2.732 | [11] |
| 6.65 | 0.225 | [11] |
| Intrinsic | 0.147 | [1][2] |
Table 2: Summary of Forced Degradation Studies of Tofacitinib Citrate
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl, 80°C, 3 hours | Unstable, degraded into three products. | [2][5] |
| Base Hydrolysis | 0.1 N NaOH, Room Temp, 3 hours | Unstable, degraded into four products. | [2][5] |
| Oxidative Degradation | 6% H₂O₂, Room Temp, 48 hours | Stable, no degradation products observed. | [2][5] |
| 3% H₂O₂, Room Temp | Unstable, degraded into six products. | [7] | |
| Thermal Degradation | Solid state, 80°C, 24 hours | Stable, no degradation products found. | [2][5] |
| Solid state, increased temperature (up to 50°C) | Increased degradation observed at higher temperatures. | [12][13] | |
| Photolytic Degradation | UV light, 24 hours | Stable, no degradation products found. | [5] |
| UV light (254 nm), 2-6 hours | Unstable, one degradation product observed. | [12][13] | |
| Neutral Hydrolysis | Refluxed with water, 24 hours | Stable, no degradation products found. | [5] |
Note: Discrepancies in oxidative, thermal, and photolytic stability may be due to different experimental conditions (e.g., concentration of H₂O₂, temperature, duration, physical state of the drug). Researchers should carefully consider their specific experimental setup.
Visual Diagrams
Caption: Tofacitinib citrate inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for a Tofacitinib citrate stability study.
Caption: Key factors influencing Tofacitinib citrate solution stability.
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
This protocol outlines a method to evaluate the stability of Tofacitinib citrate across a range of pH values and temperatures.
-
Buffer Preparation:
-
Sample Preparation:
-
Prepare a stock solution of Tofacitinib citrate in a suitable solvent (e.g., water or methanol).
-
Prepare triplicate samples by diluting the stock solution in each buffer to a final target concentration (e.g., 150 µg/mL).[3]
-
-
Incubation:
-
Incubate the sets of samples at various temperatures (e.g., 4, 25, 37, 48, and 67°C).[3]
-
Store the samples in sealed, light-protected containers to prevent evaporation and photodegradation.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and weekly thereafter), withdraw an aliquot from each sample.
-
Immediately analyze the concentration of the remaining Tofacitinib citrate using a validated stability-indicating HPLC method. An example HPLC method might use a C18 column with a mobile phase of methanol (B129727) and water and UV detection at 254 nm or 287 nm.[5][9]
-
Ensure the method can separate the parent drug from any potential degradation products.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining Tofacitinib citrate concentration versus time for each condition.
-
Calculate the apparent first-order degradation rate constant (k) from the slope of the regression line.[3]
-
Compare the rate constants across different pH and temperature conditions to determine the optimal conditions for stability.
-
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Stock Solution Preparation: Prepare a stock solution of Tofacitinib citrate (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/methanol mixture.[14]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux at 80°C for 3 hours.[2][5] Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and maintain at room temperature for 3 hours.[2][5] Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature for 24-48 hours.[2][5][6]
-
Thermal Degradation: Expose the solid drug powder to dry heat in a hot air oven at 80°C for 24 hours.[2][5] Dissolve the stressed powder for analysis.
-
Photolytic Degradation: Expose the stock solution or solid powder to UV light (e.g., 254 nm) for a defined period, such as 24 hours.[5][12]
-
-
Sample Analysis:
-
Following exposure to stress conditions, dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating chromatographic method (e.g., HPLC-DAD, LC-MS).[4][10]
-
The use of a photodiode array (PDA) detector is recommended to check for peak purity and identify the spectral characteristics of any degradation products.[8][12]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the major degradation products.
-
Confirm that the analytical method provides adequate resolution between Tofacitinib citrate and all generated degradation peaks.
-
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. rjptonline.org [rjptonline.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. jmnc.samipubco.com [jmnc.samipubco.com]
- 14. benchchem.com [benchchem.com]
Minimizing by-product formation in the synthesis of (3S,4R)-Tofacitinib
Technical Support Center: (3S,4R)-Tofacitinib Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges related to by-product formation and yield optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products formed during the synthesis of this compound?
The most significant by-products are diastereomers of the key 3-amino-4-methylpiperidine intermediate. The synthesis aims to produce the (3R,4R) stereoisomer, but undesired isomers, including the (3S,4S), (3R,4S), and (3S,4R) diastereomers, can also be formed.[1][2] Additionally, an N-methyl impurity has been reported to arise during the detosylation of a key intermediate when using methanol (B129727) as a solvent.[3]
Q2: Which synthetic step is most critical for controlling stereochemistry and minimizing diastereomeric by-products?
The establishment of the two contiguous stereocenters on the piperidine (B6355638) ring is the most critical phase. This is typically achieved via one of two key methods:
-
Asymmetric Reductive Amination: The reaction of a 1-benzyl-4-methylpiperidin-3-one (B104484) precursor with methylamine (B109427) is a pivotal step where both stereocenters are set. The choice of catalyst and reaction conditions directly dictates the diastereomeric ratio (dr) and enantiomeric excess (ee).[4]
-
Asymmetric Hydrogenation: Hydrogenation of a protected 3-amino-4-methylpyridine (B17607) precursor can yield the desired cis-piperidine structure. However, controlling the cis:trans ratio is a significant challenge.[2]
Q3: What is the role of a tosyl protecting group on the pyrrolo[2,3-d]pyrimidine ring?
The installation of a toluenesulfonyl (Tos) group on the indole (B1671886) nitrogen of the 7H-pyrrolo[2,3-d]pyrimidine core significantly enhances the reactivity of the C4 position for nucleophilic aromatic substitution (SNAr). This activation allows the coupling reaction with the piperidine amine to proceed under milder conditions, which minimizes the formation of degradation products and other side reactions.[5][6] The tosyl group is subsequently removed under basic conditions.[5]
Q4: Can enzymatic reactions be used to improve selectivity?
Yes, enzymatic dynamic kinetic resolution combined with asymmetric reductive amination has proven highly effective. Using enantiocomplementary imine reductases (IREDs), the (3R,4R)- and (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediates can be synthesized with excellent stereoselectivity (>99:1 dr) and high isolated yields, offering a greener and more efficient alternative to traditional chemical catalysis.[1]
Troubleshooting Guide
Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio) in the Formation of the Piperidine Intermediate
-
Symptoms: HPLC or NMR analysis shows a high percentage of undesired diastereomers, leading to low yields of the target (3R,4R) intermediate after chiral resolution.
-
Possible Causes:
-
Suboptimal Catalyst: The chosen catalyst (e.g., standard Rh/C, Pd/C) may lack sufficient stereocontrol for the reduction.[2]
-
Incorrect Reducing Agent: Certain reducing agents like sodium borohydride (B1222165) may not provide adequate selectivity.[7]
-
Ineffective Chiral Resolution: The resolving agent or crystallization conditions are not optimized, leading to poor separation of the desired diastereomer.[2]
-
-
Solutions:
-
Employ a Highly Stereoselective Catalyst: Switch to a catalytic system known for high diastereoselectivity. Enzymatic catalysts (IREDs) have demonstrated superior performance.[1] Chiral iridium catalysts have also been developed for this purpose.[4]
-
Optimize Reaction Conditions: Screen different solvents, temperatures, and hydrogen pressures, as these can significantly influence the stereochemical outcome.
-
Implement Dynamic Kinetic Resolution (DKR): Use a DKR protocol where the undesired enantiomer of the starting material is racemized in situ, allowing for a theoretical yield of up to 100% for the desired diastereomer.[4]
-
Problem 2: Formation of N-Methyl Impurity During a Deprotection Step
-
Symptoms: A persistent impurity with a mass corresponding to an additional methyl group is detected in the product after the removal of a tosyl protecting group.
-
Possible Cause:
-
Solvent-Induced Side Reaction: Using methanol as the solvent during the basic hydrolysis (detosylation) of (3R, 4R)-(1-benzyl-4-methylpiperidin-3-yl)methyl-(7-tosylpyrrolo[2,3-d]pyrimidin-4-yl)amine can lead to the formation of an N-methyl impurity, which is difficult to remove.[3]
-
-
Solutions:
-
Change the Solvent System: Avoid alcoholic solvents for this specific detosylation step. Explore alternative solvents such as THF, dioxane, or other aprotic solvents in combination with an aqueous base.
-
Optimize Deprotection Conditions: Screen different bases (e.g., NaOH, KOH, LiOH) and temperatures to find conditions that favor clean deprotection without promoting methylation.
-
Problem 3: Low Yield During SNAr Coupling of Piperidine and Pyrrolopyrimidine Moieties
-
Symptoms: The coupling reaction stalls, requires harsh conditions (high temperature, long reaction times), or produces significant by-products.
-
Possible Cause:
-
Low Reactivity of Pyrrolopyrimidine: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine ring is not sufficiently electrophilic, leading to a sluggish reaction.[6]
-
-
Solutions:
-
Activate the Heterocycle: Implement a protection strategy by installing an electron-withdrawing group, such as a tosyl group, on the pyrrole (B145914) nitrogen. This increases the electrophilicity of the C4 position, facilitating a cleaner and more efficient SNAr reaction.[5][6]
-
Optimize Base and Solvent: Use a non-nucleophilic base like DIPEA or K₂CO₃ and an appropriate polar aprotic solvent such as DMF or NMP to facilitate the reaction.[5]
-
Data Presentation: Catalyst and Condition Optimization
Table 1: Comparison of Catalytic Systems for the Synthesis of the Key Piperidine Intermediate
| Catalytic System/Method | Key Intermediate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |
| Imine Reductase (IRED) | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | >99:1 | 97% | 83% | [1] |
| Asymmetric Hydrogenation (Rh/C catalyst) | (cis)-3-Amino-4-methylpiperidine derivative | 1.9:1 (cis:trans) | Not Reported | Not Reported | [2] |
| Asymmetric Hydrogenation (Rh catalyst with chiral ligand) | (cis)-N-Boc-3-amino-4-methylpiperidine | 84% cis product | 68% | Not Reported | [2] |
| Chiral Resolution with L-DTTA | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | N/A (Separation) | 99% | 21% | [2] |
Table 2: Influence of Solvent on N-Methyl Impurity Formation During Detosylation
| Intermediate | Deprotection Conditions | Solvent | N-Methyl Impurity Formation | Reference |
| (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methyl-(7-tosylpyrrolo[2,3-d]pyrimidin-4-yl)amine | Base-catalyzed hydrolysis | Methanol | Reported to be up to 6% | [3] |
| (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methyl-(7-tosylpyrrolo[2,3-d]pyrimidin-4-yl)amine | Base-catalyzed hydrolysis | Aprotic Solvents (e.g., THF, Dioxane) | Significantly reduced or eliminated | [3] |
Experimental Protocols
Protocol 1: High-Selectivity Synthesis via Enzymatic Reductive Amination
This protocol is based on the principles of dynamic kinetic resolution and enzymatic reduction to achieve high diastereoselectivity.[1]
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Reagents: Add the substrate, 1-benzyl-4-methylpiperidin-3-one. Add glucose and NAD⁺ as cofactors for the enzyme regeneration system. Add the appropriate imine reductase (IRED) and glucose dehydrogenase (for cofactor recycling).
-
Reaction Initiation: Add an excess of the amine source (e.g., methylamine or a precursor).
-
Execution: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the conversion of the ketone and the formation of the desired (3R,4R)-amine product by HPLC.
-
Work-up: Once the reaction is complete, quench by adjusting the pH. Extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography or crystallization to yield the highly pure (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
Protocol 2: Activated SNAr Coupling and Deprotection
This protocol utilizes a tosyl-protected pyrrolopyrimidine to ensure a clean and efficient coupling reaction.[5][6]
-
Tosyl Protection: React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with tosyl chloride in the presence of a base (e.g., NaH) in an aprotic solvent (e.g., DMF) to obtain 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.
-
SNAr Coupling: Dissolve the tosyl-protected chloropyrimidine and the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate in DMF. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Detosylation: Upon completion, cool the reaction. Add an aqueous solution of a strong base (e.g., 2M NaOH). Stir at room temperature or with gentle heating to cleave the tosyl group.
-
Work-up: Extract the product with an organic solvent, wash with brine, and concentrate under reduced pressure. Purify the resulting intermediate, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine, via column chromatography.
Visualizations
Caption: Formation of the desired (3R,4R) amine and potential diastereomeric by-products.
Caption: Comparison of standard vs. activated (tosyl-protected) S(N)Ar coupling strategies.
Caption: Logical workflow for troubleshooting purity issues in Tofacitinib (B832) synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. research.unl.pt [research.unl.pt]
- 3. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Enhancing the stability of (3S,4R)-Tofacitinib for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (3S,4R)-Tofacitinib for in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound, particularly as Tofacitinib citrate (B86180), in aqueous solutions is primarily affected by pH, temperature, and ionic strength.[1][2][3] To maximize stability, it is recommended to maintain acidic conditions, low temperatures, and minimal ionic strength.[1][2][3]
Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
A2: this compound exhibits the greatest stability in acidic conditions, specifically within a pH range of 2.0 to 5.0.[1][2][3] Under basic conditions (pH > 7), the rate of degradation significantly increases.[1][4]
Q3: How does temperature affect the stability of this compound solutions?
A3: The degradation of this compound is temperature-dependent and follows apparent first-order kinetics.[1][2][3] Stability decreases as temperature increases.[1][4] For long-term storage and to minimize degradation during experiments, it is crucial to use low temperatures. Studies have shown virtually no degradation when stored at 4°C.[1]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[5][6] For in vitro experiments, it is common practice to first dissolve Tofacitinib in DMSO to create a high-concentration stock solution.[5] This stock solution can then be diluted with the aqueous buffer or cell culture medium of choice to the final working concentration.[5]
Q5: Is this compound sensitive to light?
A5: While some studies suggest Tofacitinib is relatively stable under UV light for 24 hours, it is generally good practice to protect it from light.[7] Product information for the oral solution advises storing it in the original carton to protect from light.[8][9] Therefore, it is recommended to store stock solutions in amber vials or wrapped in foil and to minimize light exposure during experiments.
Q6: What are the known degradation pathways for this compound?
A6: this compound is susceptible to degradation through hydrolysis and oxidation.[2][10][11] It undergoes base-catalyzed hydrolysis and is also prone to degradation under acidic conditions.[1][2] The amide and cyano groups, as well as the pyrrole (B145914) ring, are particularly susceptible to degradation.[2][4][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Tofacitinib in aqueous buffer or media | Low aqueous solubility, especially at neutral or basic pH. | Prepare a high-concentration stock solution in 100% DMSO.[5] Dilute the stock solution into your aqueous buffer or media immediately before use, ensuring vigorous mixing. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on cells. For maximum aqueous solubility, Tofacitinib citrate should be dissolved in an acidic buffer (pH 2.0-5.0).[1][3] |
| Loss of Tofacitinib activity or inconsistent results over time | Degradation of the compound in the experimental solution. | Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[12] Ensure the pH of your experimental buffer or media is within the stable range for Tofacitinib if possible. Minimize the incubation time at physiological temperatures (37°C) where degradation is faster.[1][4] |
| Variability between experimental replicates | Incomplete dissolution or non-homogeneous solution. | Ensure the DMSO stock solution is completely dissolved before making dilutions. Vortex the stock solution and the final dilutions thoroughly before adding to the experiment. |
| Unexpected cellular toxicity | High concentration of the organic solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture medium is below the tolerance level of your specific cell line (usually well below 1%). Perform a solvent toxicity control experiment. |
Quantitative Data Summary
Table 1: Solubility of this compound Citrate
| Solvent/Condition | Solubility | Reference |
| Water (Intrinsic) | 147 µg/mL | [1][3][4] |
| Aqueous Buffer (pH 2.2) | 5.2 mg/mL | [1][3][4] |
| Aqueous Buffer (pH 3.5) | 1.8 mg/mL | [1][3][4] |
| DMSO | ~10 mg/mL | [5] |
| Dimethylformamide | ~5 mg/mL | [5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
| Ethanol | Soluble up to 100 mg/mL (for Tofacitinib base) | [6] |
Table 2: Stability of this compound Citrate under Different Conditions
| Condition | Observation | Reference |
| pH | Maximum stability at pH 2.0-5.0.[1][2][3] Increased degradation under basic conditions (highest at pH 9.0).[1] | [1][2][3] |
| Temperature | Stable at 4°C with virtually no degradation.[1] Degradation rate increases with temperature.[1][4] | [1][4] |
| Ionic Strength | Stability is inversely related to ionic strength.[1][2] Lower ionic strength leads to greater stability.[1] | [1][2] |
| Oxidative Stress (6% H₂O₂) at RT | Stable for up to 48 hours. | [7] |
| Thermal Stress (Solid, 80°C) | Stable for up to 24 hours. | [7] |
| UV Light (Solid) | Stable for up to 24 hours. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (or its citrate salt), Dimethyl Sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, accurately weigh the desired amount of Tofacitinib powder. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes. e. Store the aliquots at -20°C for up to 3 months or as recommended by the supplier.[6][12] Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol provides a general method to assess the inhibitory activity of Tofacitinib on the JAK-STAT pathway.
-
Cell Culture: Plate target cells (e.g., peripheral blood mononuclear cells, specific cell lines) at an appropriate density and allow them to adhere or recover overnight.
-
Tofacitinib Pre-treatment: a. Thaw an aliquot of the Tofacitinib DMSO stock solution. b. Prepare serial dilutions of Tofacitinib in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Also, prepare a vehicle control with the same final DMSO concentration. c. Remove the medium from the cells and add the medium containing the different concentrations of Tofacitinib or vehicle control. d. Incubate the cells for 1-2 hours at 37°C.
-
Cytokine Stimulation: a. Add the appropriate cytokine (e.g., IL-2, IL-6, IFN-γ) to the wells to stimulate the JAK-STAT pathway. The choice of cytokine depends on the specific JAK-STAT pathway being investigated. b. Incubate for the optimal time to induce STAT phosphorylation (typically 15-30 minutes at 37°C).
-
Cell Lysis: a. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Analysis: a. Determine the protein concentration of the cell lysates. b. Analyze the levels of phosphorylated STAT (p-STAT) and total STAT by Western blot or other immunoassays (e.g., ELISA, flow cytometry).
-
Data Analysis: a. Quantify the p-STAT signal and normalize it to the total STAT signal. b. Calculate the percentage of inhibition of STAT phosphorylation for each Tofacitinib concentration relative to the cytokine-stimulated vehicle control. c. Plot the dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing Tofacitinib's inhibition of STAT phosphorylation in vitro.
References
- 1. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jetir.org [jetir.org]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. drugs.com [drugs.com]
- 9. pfizermedical.com [pfizermedical.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Tofacitinib | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Refinement of the Final Crystallization Step for Pure (3S,4R)-Tofacitinib
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the final crystallization step for pure (3S,4R)-Tofacitinib.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.
Issue 1: Presence of Impurities in the Final Crystalline Product
-
Question: My final this compound product shows the presence of process-related impurities or degradation products upon analysis. How can I minimize these?
-
Answer: The presence of impurities is a common challenge. Here are several strategies to consider:
-
Solvent Selection: The choice of solvent and anti-solvent is critical. A solvent system where Tofacitinib (B832) has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Some reported solvent systems include acetone, ethanol, isopropanol, acetonitrile, and water mixtures.[1] Experiment with different solvent and anti-solvent ratios to selectively precipitate Tofacitinib while leaving impurities in the mother liquor.
-
Controlled Cooling: Rapid cooling can lead to the entrapment of impurities within the crystal lattice. A controlled and slow cooling rate is recommended.[1] A suggested cooling rate is 1-2 °C every 10 minutes.[1]
-
pH Adjustment: The solubility of Tofacitinib and its impurities can be pH-dependent. Ensure the pH of the solution is optimized for the selective crystallization of the desired product.
-
Recrystallization: If impurities persist, a recrystallization step is often necessary. Dissolve the impure solid in a minimal amount of a suitable hot solvent and allow it to recrystallize slowly.
-
Purity Analysis: Employ a validated stability-indicating HPLC method to accurately identify and quantify impurities.[2][3] This will help in tracking the effectiveness of your purification strategy. Common impurities to monitor for include Amine impurity, Dihydro impurity, and Benzyl impurities.[3]
-
Issue 2: Formation of an Undesired Polymorph
-
Question: I have obtained a crystalline form of Tofacitinib that is not the desired polymorph. How can I control the polymorphic outcome?
-
Answer: Polymorphism is a critical attribute of active pharmaceutical ingredients, as different crystal forms can exhibit varying physical and chemical properties, such as solubility and stability.[4][5] Controlling polymorphism involves careful control over crystallization conditions:
-
Solvent System: The choice of solvent can significantly influence the resulting polymorphic form.[6] For instance, a new polymorph of Tofacitinib citrate (B86180) (form II) was prepared using solvent crystallization.[4]
-
Temperature: The crystallization temperature and cooling profile are crucial factors. Different polymorphs may be stable at different temperatures.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that specific form.[5]
-
Stirring/Agitation: The rate of agitation can impact nucleation and crystal growth, thereby influencing the polymorphic form.
-
Characterization: It is essential to characterize the obtained solid form using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the polymorphic identity.[4][7]
-
Issue 3: Low Yield of the Crystalline Product
-
Question: My crystallization process results in a low yield of this compound. What steps can I take to improve the yield?
-
Answer: Optimizing the yield requires a systematic approach to the crystallization process:
-
Solvent and Anti-solvent Volumes: Ensure that the minimum required amount of solvent is used to dissolve the product at a higher temperature. The volume and addition rate of the anti-solvent should be optimized to maximize precipitation.
-
Cooling to a Lower Temperature: After the initial crystallization, cooling the mixture to a lower temperature (e.g., -5 °C) can help to maximize the precipitation of the product from the mother liquor.[1]
-
Sufficient Crystallization Time: Allow adequate time for the crystallization to complete. For instance, some procedures involve stirring for several hours at different temperatures.[1]
-
Minimize Transfer Losses: Be meticulous during filtration and washing steps to minimize the physical loss of the product.
-
Mother Liquor Analysis: Analyze the mother liquor for the concentration of dissolved Tofacitinib to understand the extent of loss and to optimize the crystallization parameters further.
-
Frequently Asked Questions (FAQs)
-
What is the significance of the (3S,4R) stereochemistry in Tofacitinib? The biological activity of chiral compounds like Tofacitinib is often dependent on their stereochemistry.[3] this compound is the active enantiomer. The less active S-enantiomer is (3S,4S)-Tofacitinib.[8] Therefore, maintaining the correct stereochemistry throughout the synthesis and crystallization is crucial.
-
What are some common analytical techniques to assess the purity and polymorphic form of crystalline Tofacitinib?
-
Purity: High-Performance Liquid Chromatography (HPLC) with a UV or PDA detector is the standard method for determining chemical purity and quantifying impurities.[2][3][9][10]
-
Polymorphism: X-ray Powder Diffraction (XRPD) is the primary technique for identifying the crystalline form.[7] Other useful techniques include Differential Scanning Calorimetry (DSC) to determine melting points and thermal events, and Thermogravimetric Analysis (TGA) to assess solvent/water content.[4][7]
-
-
How does the citrate salt form of Tofacitinib affect crystallization? Tofacitinib is often used as its citrate salt.[11] The formation of the salt can influence the solubility and stability of the molecule, which in turn affects the crystallization process. Different polymorphic forms of Tofacitinib citrate have been reported.[1][4]
Experimental Protocols
Representative Protocol for the Final Crystallization of this compound Citrate
This protocol is a generalized procedure based on information from published literature and patents. Researchers should optimize the specific parameters for their particular needs.
-
Dissolution:
-
In a suitable reactor, dissolve the crude this compound free base in a mixture of an organic solvent (e.g., acetone, ethanol, isopropanol, or acetonitrile) and water.[1] A common mass-to-volume ratio is 1:30 to 1:40 (g/mL).[1]
-
Heat the mixture to a temperature between 45-75 °C with stirring until a clear solution is obtained.[1]
-
-
Citric Acid Addition and Cooling:
-
Crystallization and Crystal Growth:
-
Maintain the temperature at -5 °C and continue stirring to allow for crystallization and crystal growth.[1] The duration for this step can vary and should be optimized.
-
-
Isolation and Drying:
-
Collect the solid product by filtration.
-
Wash the filter cake with a cold solvent (e.g., acetone) to remove any residual mother liquor and impurities.[1]
-
Dry the solid under vacuum at an appropriate temperature (e.g., 40-65 °C) for a sufficient time (e.g., 10-12 hours) to obtain the pure crystalline this compound citrate.[1][4]
-
Data Presentation
Table 1: Summary of Crystallization Parameters for Tofacitinib Citrate
| Parameter | Reported Range/Value | Source(s) |
| Solvent Systems | Acetone/Water, Ethanol/Water, Isopropanol/Water, Acetonitrile/Water | [1] |
| Dissolution Temperature | 45-75 °C | [1] |
| Crystallization Temperature | -5 °C | [1] |
| Cooling Rate | 1-2 °C / 10 min | [1] |
| Drying Temperature | 40-65 °C | [1][4] |
| Drying Time | 10-12 hours | [1][4] |
Visualizations
Caption: General experimental workflow for the crystallization of this compound.
Caption: Troubleshooting flowchart for common crystallization issues.
References
- 1. CN110437234A - Tofacitinib citrate crystal form compound and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Chromatographic method for tofacitinib impurities and stability. [wisdomlib.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. WO2012137111A1 - Crystalline and non- crystalline forms of tofacitinib, and a pharmaceutical composition comprising tofacitinib and a penetration enhancer - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. emergingstandards.usp.org [emergingstandards.usp.org]
- 10. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 11. jmnc.samipubco.com [jmnc.samipubco.com]
Addressing solubility issues of (3S,4R)-Tofacitinib in experimental buffers
Technical Support Center: (3S,4R)-Tofacitinib Solubility and Handling
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific stereoisomer of Tofacitinib (B832). Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, thereby interfering with the JAK-STAT signaling pathway.[3][4] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[2] By blocking this pathway, Tofacitinib reduces the inflammatory response, making it effective in the treatment of autoimmune diseases like rheumatoid arthritis.[3][5]
Q2: What are the key solubility characteristics of Tofacitinib?
Tofacitinib's solubility is highly dependent on the solvent and the pH of the aqueous solution. It is highly soluble in Dimethyl Sulfoxide (DMSO) and ethanol (B145695) but has poor solubility in water.[1] For aqueous solutions, the solubility of Tofacitinib is pH-dependent, with significantly higher solubility in acidic conditions (pH below its pKa of approximately 5.2).[6][7]
Q3: What is the recommended way to prepare a stock solution of Tofacitinib?
Due to its poor aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent, typically DMSO.[1][8] For a 50 mM stock solution, for instance, 10 mg of Tofacitinib powder can be reconstituted in 640.27 µl of DMSO.[1] It is crucial to ensure the powder is completely dissolved, which can be aided by vortexing or brief sonication.[8]
Q4: How should I store Tofacitinib stock solutions?
Tofacitinib stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[1][8] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][8] When stored at -20°C, solutions in DMSO or ethanol may be stable for up to 3 months.[9] In its lyophilized powder form, Tofacitinib is stable for up to 24 months when stored at -20°C and desiccated.[1]
Troubleshooting Guide: Solubility Issues in Experimental Buffers
Issue 1: My Tofacitinib precipitated immediately after diluting the DMSO stock solution into my aqueous buffer/cell culture medium.
-
Potential Cause: The final concentration of Tofacitinib in the aqueous solution exceeds its solubility limit. This is a common issue with hydrophobic compounds when the organic solvent (DMSO) is rapidly diluted in an aqueous environment.[10][11]
-
Solution:
-
Reduce Final Concentration: Lower the target concentration of Tofacitinib in your working solution.
-
Optimize Dilution: Instead of adding the DMSO stock directly into the full volume of the buffer, perform a serial dilution. First, create an intermediate dilution in a smaller volume of the buffer, then add this to the final volume. Alternatively, add the buffer to the DMSO stock solution slowly while gently vortexing.[10]
-
pH Adjustment: Tofacitinib is more soluble at a lower pH.[6][7] If your experimental conditions permit, consider using a buffer with a pH below 5.0.
-
Use of Co-solvents: For certain applications, the inclusion of a co-solvent like ethanol or propylene (B89431) glycol in the final solution can improve solubility.[12]
-
Issue 2: The Tofacitinib solution was initially clear but became cloudy or formed a precipitate over time during my experiment.
-
Potential Cause: This can be due to several factors including a change in temperature, pH shift in the medium due to cellular metabolism, or interactions with components in the medium.[11]
-
Solution:
-
Maintain Temperature: Ensure all solutions are maintained at a constant and appropriate temperature. Avoid temperature shocks, such as adding a cold solution to a 37°C culture.[10]
-
pH Stability: Use a well-buffered system to maintain a stable pH throughout your experiment.[10]
-
Fresh Preparations: For long-term experiments, it is advisable to prepare fresh working solutions of Tofacitinib and refresh the medium every 24-48 hours.[10] Aqueous solutions of Tofacitinib are not recommended for storage for more than one day.[13]
-
Data Presentation: Tofacitinib Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [1][9] |
| Ethanol | ~100 mg/mL | [1][9] |
| Dimethyl Formamide (DMF) | ~5 mg/mL | [13] |
| Water | Very poorly soluble | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [13] |
| pH of Aqueous Solution | Solubility of Tofacitinib Citrate | Reference |
| Intrinsic Solubility | 147 µg/mL | [6][7] |
| pH 1 to 3.9 | 3.48 to >28 mg/mL | [14][15] |
| pH 2.2 | 5.2 mg/mL | [6][7] |
| pH 3.5 | 1.8 mg/mL | [6][7] |
| pH 4.53 to 8 | 0.20 to 0.59 mg/mL | [14][15] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Tofacitinib Stock Solution in DMSO
-
Materials:
-
Tofacitinib powder (Molecular Weight: 312.37 g/mol )
-
High-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the required mass of Tofacitinib for your desired volume. For 1 mL of a 10 mM stock solution, you will need 3.12 mg of Tofacitinib.
-
Accurately weigh the Tofacitinib powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution. The final solution should be clear.[8]
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[8]
-
Store the aliquots at -20°C or -80°C, protected from light.[8]
-
Protocol 2: Preparation of a Tofacitinib Working Solution in Cell Culture Medium
-
Materials:
-
10 mM Tofacitinib stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Determine the final concentration of Tofacitinib required for your experiment. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Create an intermediate dilution of the Tofacitinib stock solution in pre-warmed medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first dilute the stock 1:100 in medium to get a 100 µM intermediate solution.
-
Add the required volume of the intermediate solution to your final volume of pre-warmed cell culture medium. Add the solution dropwise while gently mixing.
-
As a control, prepare a vehicle-only medium containing the same final concentration of DMSO.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting Tofacitinib precipitation issues.
Caption: A decision tree for selecting the appropriate solvent for Tofacitinib.
References
- 1. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 5. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jmnc.samipubco.com [jmnc.samipubco.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. US20210338677A1 - Pharmaceutical compositions of tofacitinib for oral administration - Google Patents [patents.google.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Tofacitinib Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Tofacitinib (B832), a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of several autoimmune diseases. Its therapeutic efficacy is intrinsically linked to its specific molecular geometry. The Tofacitinib molecule possesses two chiral centers, giving rise to four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). This guide provides a comparative analysis of the biological activity of these stereoisomers, supported by available data and detailed experimental methodologies, to illuminate the critical role of stereochemistry in the pharmacological action of Tofacitinib.
Executive Summary
The biological activity of Tofacitinib is highly stereospecific. The (3R,4R)-enantiomer is the pharmacologically active isomer, potently inhibiting JAK1 and JAK3, and to a lesser extent, JAK2.[1] Conversely, the other three stereoisomers—(3S,4S), (3R,4S), and (3S,4R)—are reported to lack significant biological equivalence.[2] This stark difference in activity underscores the importance of precise stereochemical control during the synthesis and quality assessment of Tofacitinib as a therapeutic agent.
Data Presentation: Stereoisomer Activity Comparison
| Stereoisomer | Configuration | Biological Activity (JAK Inhibition) |
| Tofacitinib | (3R,4R) | Active (Potent inhibitor of JAK1 and JAK3) |
| Enantiomer | (3S,4S) | Inactive (No biological equivalence)[2] |
| Diastereomer | (3R,4S) | Inactive (No biological equivalence)[2] |
| Diastereomer | (3S,4R) | Inactive (No biological equivalence)[2] |
Signaling Pathway: The JAK-STAT Cascade
Tofacitinib exerts its immunomodulatory effects by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for the downstream signaling of numerous cytokines that are pivotal in the pathogenesis of autoimmune diseases.
Experimental Protocols
To quantitatively assess and compare the biological activity of Tofacitinib stereoisomers, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified Janus kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each Tofacitinib stereoisomer against JAK1, JAK2, and JAK3.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes.
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Tofacitinib stereoisomers ((3R,4R), (3S,4S), (3R,4S), (3S,4R)) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of each Tofacitinib stereoisomer in DMSO, followed by dilution in assay buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the JAK enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to kinase activity, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Phospho-STAT Assay
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Objective: To evaluate the functional potency of each Tofacitinib stereoisomer in inhibiting a specific JAK-mediated signaling pathway in cells.
Materials:
-
A human cell line that expresses the relevant cytokine receptors and JAKs (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific T-cell line).
-
Cytokine stimulant (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2).
-
Tofacitinib stereoisomers dissolved in DMSO.
-
Cell culture medium.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled anti-phospho-STAT antibodies (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Culture the cells to the appropriate density.
-
Pre-incubate the cells with serial dilutions of each Tofacitinib stereoisomer for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.
-
After a short incubation period (e.g., 15-30 minutes), fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration.
-
Determine the IC50 values from the dose-response curves.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of Tofacitinib stereoisomers' biological activity.
Conclusion
The stereochemistry of Tofacitinib is a critical determinant of its biological activity. The (3R,4R)-isomer is the sole active enantiomer responsible for the therapeutic effects of the drug through the potent inhibition of the JAK-STAT signaling pathway. The other stereoisomers are considered biologically inactive. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to further investigate and confirm the stereospecific activity of Tofacitinib and other chiral kinase inhibitors. The provided protocols for in vitro kinase and cell-based assays offer robust methods for quantifying and comparing the potency of each stereoisomer, reinforcing the importance of stereoisomeric purity in drug development and manufacturing.
References
Comparative Guide to the Validation of (3S,4R)-Tofacitinib Enantiomeric Purity by HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of (3S,4R)-Tofacitinib enantiomeric purity. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to ensure the quality and safety of Tofacitinib.
Tofacitinib, an oral Janus kinase (JAK) inhibitor, is a chiral molecule, with the (3R,4R)-enantiomer being the active pharmaceutical ingredient. The presence of its enantiomer, (3S,4S)-Tofacitinib, must be carefully controlled as it is considered an impurity.[1][2][3] This guide focuses on validated HPLC methods for the accurate quantification of the enantiomeric impurity.
Comparison of Validated HPLC Methods
Two primary chiral HPLC methods have been identified for the enantiomeric separation of Tofacitinib: a reversed-phase method and a normal-phase method. The following table summarizes their key performance characteristics.
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Chiral Stationary Phase | CHIRALPAK IH (250 mm x 4.6 mm, 5 µm) | Chiralpak IC |
| Mobile Phase | Gradient elution with Ammonium acetate (B1210297) buffer (pH 8.0) and Acetonitrile | Methyl tert-butyl ether:Ethanol:Diethylamine (70:30:0.1) |
| Flow Rate | 0.6 mL/min | Not Specified |
| Detection Wavelength | 285 nm | 280 nm |
| Linearity Range | 0.1002–20.04 µg/mL | 0.1–120 µg/mL |
| Correlation Coefficient (r) | 0.9999 | Not Specified |
| Limit of Detection (LOD) | 0.04 µg/mL | Not Specified |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.1 µg/mL |
| Accuracy (Recovery) | 98.6% | >99.0% |
| Precision (RSD) | 0.7% | <1.5% |
Detailed Experimental Protocol: Reversed-Phase HPLC Method
The following protocol is based on a validated reversed-phase HPLC method for the determination of the (3S,4S)-Tofacitinib enantiomer.[1][3]
Materials and Reagents
-
(3R,4R)-Tofacitinib Citrate Reference Standard
-
(3S,4S)-Tofacitinib Citrate Reference Standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: CHIRALPAK IH (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 5 mM Ammonium Acetate buffer (pH 8.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 2 15 15 25 20 90 25 90 30 20 | 40 | 20 |
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.[3]
-
Injection Volume: 20 µL.[3]
Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of (3S,4S)-Tofacitinib in the diluent (Mobile Phase A:Acetonitrile 4:1) and dilute to the desired concentrations for linearity, LOQ, and LOD determination.
-
Sample Solution: Accurately weigh and dissolve the Tofacitinib drug substance or a powdered tablet equivalent in the diluent to achieve a target concentration.
Alternative Method: Capillary Electrophoresis (CE)
While HPLC is a widely used and validated technique, Capillary Electrophoresis (CE) presents a viable alternative for chiral separations in the pharmaceutical industry. CE offers several advantages, including high separation efficiency, short analysis times, and low consumption of solvents and samples. The separation in CE is based on the differential migration of analytes in an electric field within a narrow capillary. For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte to facilitate the separation of enantiomers.
Although a specific validated CE method for Tofacitinib enantiomeric purity has not been detailed in the reviewed literature, the principles of CE make it a strong candidate for development and validation as an orthogonal technique to HPLC.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical workflow of the HPLC method validation and the relationship between the key validation parameters.
Caption: HPLC method validation workflow for Tofacitinib enantiomeric purity.
Caption: Interrelationship of analytical method validation parameters.
References
A Comparative Guide to the JAK Selectivity Profile of Tofacitinib Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Janus kinase (JAK) selectivity profile of the stereoisomers of Tofacitinib. Tofacitinib, an orally administered JAK inhibitor, is approved for the treatment of several inflammatory and autoimmune diseases.[1] The molecule possesses two chiral centers, resulting in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The clinically approved and biologically active form is the (3R,4R)-enantiomer.[2] Understanding the stereochemical influence on JAK inhibition is critical for drug design, development, and quality control.
Data Presentation: Quantitative Comparison of Tofacitinib Isomers
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. While extensive data is available for the active (3R,4R)-Tofacitinib, peer-reviewed literature with specific IC50 values for its other stereoisomers against the four JAK family members (JAK1, JAK2, JAK3, and TYK2) is scarce. It is widely stated that the (3R,4R) configuration is the effective JAK inhibitor, while other isomers are considered to have no biological equivalence.[1]
The following table summarizes the known JAK selectivity profile of (3R,4R)-Tofacitinib.
| Isomer | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| (3R,4R)-Tofacitinib | 112[1] | 20[1] | 1[1] | 34[3] |
| (3S,4S)-Tofacitinib | Data not available | Data not available | Data not available | Data not available |
| (3R,4S)-Tofacitinib | Data not available | Data not available | Data not available | Data not available |
| (3S,4R)-Tofacitinib | Data not available | Data not available | Data not available | Data not available |
Note: The IC50 values for (3R,4R)-Tofacitinib can vary between different studies and assay conditions. The values presented are representative figures from the literature. The other isomers are generally described as being significantly less active or inactive.
Experimental Protocols
The determination of JAK inhibitor selectivity involves a combination of in vitro biochemical and cellular assays.
In Vitro Enzymatic Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated JAK isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
General Protocol:
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase enzymes; a suitable peptide substrate; adenosine (B11128) triphosphate (ATP); the test compound (Tofacitinib isomer) at various concentrations; and a detection system to measure substrate phosphorylation.
-
Assay Procedure: The JAK enzyme is incubated with varying concentrations of the test compound in the presence of the peptide substrate and ATP. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is terminated. The extent of substrate phosphorylation is quantified using methods such as radioisotope incorporation (e.g., ³³P-ATP), fluorescence-based assays (e.g., HTRF), or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound's concentration and fitting the data to a dose-response curve.
Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay
This assay assesses the functional consequence of JAK inhibition within a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.
Objective: To determine the potency of a compound in inhibiting specific JAK-STAT signaling pathways in cells.
General Protocol:
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is used.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the Tofacitinib isomer.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, or GM-CSF for JAK2/JAK2).[4]
-
Cell Staining: Following stimulation, the cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (pSTATs).
-
Flow Cytometry Analysis: The level of pSTAT in different cell populations is quantified using a flow cytometer.
-
Data Analysis: The inhibition of cytokine-induced STAT phosphorylation at different compound concentrations is used to calculate the IC50 value for a specific pathway.
Mandatory Visualization
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune system.
Caption: Overview of the JAK-STAT signaling pathway.
Experimental Workflow for Determining JAK Selectivity
The following diagram illustrates a typical workflow for assessing the selectivity of a JAK inhibitor.
Caption: Workflow for JAK inhibitor selectivity profiling.
References
- 1. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3S,4S)-Tofacitinib | CymitQuimica [cymitquimica.com]
- 3. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Tofacitinib Stereoisomers: (3S,4R) vs. (3R,4R)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the two stereoisomers of Tofacitinib (B832): (3S,4R)-Tofacitinib and (3R,4R)-Tofacitinib. Tofacitinib, a Janus kinase (JAK) inhibitor, is a pivotal oral medication for the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The therapeutic activity of Tofacitinib is critically dependent on its specific stereochemistry.
The approved and clinically effective form of the drug is (3R,4R)-Tofacitinib . Extensive research and clinical trials have demonstrated its efficacy in modulating the immune response. In contrast, the other stereoisomers, including this compound, are generally considered to be significantly less active or to have no biological equivalence.[1] This document summarizes the available data on the active (3R,4R) isomer and highlights the current understanding of the less active (3S,4R) isomer.
Data Presentation
In Vitro JAK Inhibitory Activity
Table 1: In Vitro JAK Inhibition Profile of (3R,4R)-Tofacitinib
| Janus Kinase (JAK) Isoform | IC50 (nM) | Reference |
| JAK1 | 1.7 - 3.7 | [2] |
| JAK2 | 1.8 - 4.1 | [2] |
| JAK3 | 0.75 - 1.6 | [2] |
| TYK2 | 16 - 34 | [2] |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.
Information regarding the specific JAK inhibitory activity of this compound is scarce, with literature generally referring to it as the "less active enantiomer."
Pharmacokinetic Properties of (3R,4R)-Tofacitinib
The pharmacokinetic profile of (3R,4R)-Tofacitinib has been well-characterized in both preclinical models and human subjects.
Table 2: Summary of Pharmacokinetic Parameters of (3R,4R)-Tofacitinib in Humans
| Parameter | Value | Reference |
| Bioavailability | ~74% | [3][4] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | [3] |
| Plasma Half-life (t1/2) | ~3 hours | [3] |
| Metabolism | ~70% Hepatic (primarily by CYP3A4 and CYP2C19) | [3][5] |
| Excretion | ~30% Renal (unchanged drug) | [3] |
No dedicated pharmacokinetic studies for this compound are available in the public domain, which is consistent with its lack of significant pharmacological activity.
Experimental Protocols
In Vivo Efficacy Assessment in a Collagen-Induced Arthritis (CIA) Mouse Model
The following protocol is a representative example of how the in vivo efficacy of (3R,4R)-Tofacitinib is evaluated in a preclinical model of rheumatoid arthritis.
Objective: To assess the therapeutic efficacy of (3R,4R)-Tofacitinib in reducing inflammation and joint damage in a murine model of collagen-induced arthritis.
Animal Model: DBA/1J mice, which are susceptible to the induction of arthritis.
Methodology:
-
Induction of Arthritis:
-
Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization to enhance the arthritic response.
-
-
Treatment:
-
Once clinical signs of arthritis (e.g., paw swelling, erythema) become evident, mice are randomized into treatment and control groups.
-
(3R,4R)-Tofacitinib is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once or twice daily at various dose levels (e.g., 3, 10, 30 mg/kg).
-
The control group receives the vehicle alone.
-
-
Efficacy Evaluation:
-
Clinical Scoring: Arthritis severity is assessed daily or every other day using a macroscopic scoring system that evaluates paw swelling and erythema (e.g., on a scale of 0-4 per paw).
-
Paw Thickness Measurement: Paw volume or thickness is measured using a plethysmometer or digital calipers.
-
Histopathology: At the end of the study, mice are euthanized, and their paws are collected for histological analysis. Tissues are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and other relevant biomarkers.
-
Expected Outcome for (3R,4R)-Tofacitinib: Dose-dependent reduction in clinical arthritis scores, paw swelling, and histological evidence of joint damage compared to the vehicle-treated control group.
Mandatory Visualization
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Caption: Workflow for comparing Tofacitinib isomers in vivo.
References
- 1. CN112697906A - Method for detecting chiral intermediate and enantiomer of tofacitinib - Google Patents [patents.google.com]
- 2. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]
- 4. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios [mdpi.com]
A Comparative Guide to Cross-Validated Analytical Methods for Tofacitinib Isomer Detection
For Researchers, Scientists, and Drug Development Professionals
Tofacitinib (B832), a Janus kinase (JAK) inhibitor, is a chiral molecule where the desired therapeutic effect resides in the (3R,4R)-enantiomer. The presence of other stereoisomers, such as the (3S,4S)-enantiomer, are considered impurities that must be rigorously controlled to ensure the drug's safety and efficacy. This guide provides an objective comparison of cross-validated analytical methods for the detection and quantification of Tofacitinib isomers, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their quality control and development needs.
Overview of Analytical Techniques
The separation of chiral compounds like Tofacitinib requires specialized analytical techniques that can distinguish between stereoisomers. High-Performance Liquid Chromatography (HPLC) is a well-established and widely used technique for this purpose, with both Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC) methods having been successfully developed. Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC using smaller particle size columns, offers significant improvements in speed and resolution. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster and more environmentally friendly analyses than HPLC.
This guide will focus on a detailed comparison of validated HPLC methods and discuss the potential of UPLC for this application.
Comparative Data of Validated HPLC Methods
The following tables summarize the quantitative performance data from two distinct, validated HPLC methods for the separation of Tofacitinib's desired (3R,4R) isomer from its (3S,4S) enantiomeric impurity.
Table 1: Chromatographic Conditions and Columns
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Normal-Phase HPLC (NP-HPLC) |
| Chromatographic Column | CHIRALPAK IH (250 mm × 4.6 mm, 5 µm)[1][2] | Chiralpak AS-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Ammonium (B1175870) acetate (B1210297) buffer (pH 8.0, 5 mM) and Acetonitrile[1][2] | Hexane:Ethanol:Methanol:2-Aminoethanol (70:20:10:0.2) |
| Flow Rate | 0.6 mL/min[2] | Not Specified |
| Detection Wavelength | 285 nm[1][2] | 290 nm |
| Column Temperature | 30 °C[2] | Not Specified |
Table 2: Method Validation and Performance Parameters
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Normal-Phase HPLC (NP-HPLC) |
| Resolution (Rs) | > 2.0 between (3R,4R) and (3S,4S) isomers[2] | Complete separation achieved |
| Limit of Detection (LOD) | 0.04 µg/mL[1][2] | Not Specified |
| Limit of Quantitation (LOQ) | 0.1 µg/mL[1][2] | 0.5 - 0.6 µg/mL (for various isomers) |
| Linearity Range (µg/mL) | 0.1002 – 20.04 µg/mL (r = 0.9999)[1][2] | 0.5 - 12 µg/mL (for various isomers) |
| Accuracy (Recovery %) | 98.6% (RSD: 0.7%)[1][2] | 98.6% - 100.8% (RSDs: 1.21% - 1.61%) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and cross-validation.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method[2][3]
-
Instrumentation : SHIMADZU LC-20AT or Waters e2695 HPLC system.
-
Column : CHIRALPAK IH (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase :
-
Mobile Phase A: 5 mM Ammonium acetate buffer (pH 8.0).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution :
-
0-2 min: 20% B to 15% B
-
2-15 min: 15% B to 25% B
-
15-20 min: 25% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: 90% B to 20% B
-
30-40 min: Hold at 20% B
-
-
Flow Rate : 0.6 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 20.0 µL.
-
Detection : UV at 285 nm.
-
Sample Preparation : Weigh tablet powder (approx. 5 mg Tofacitinib), extract with 10 mL of solvent (5 mM ammonium acetate (pH 8.0)-acetonitrile (4:1)) using ultrasonication for 15 min. Filter through a 0.45-µm membrane.
Protocol 2: Normal-Phase HPLC (NP-HPLC) Method[1]
-
Instrumentation : A standard HPLC system.
-
Column : Chiralpak AS-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase : A mixture of n-hexane, ethanol, methanol, and 2-aminoethanol in the ratio of 70:20:10:0.2 (v/v/v/v).
-
Detection : UV at 290 nm.
-
Sample Preparation : Dissolve the sample in the mobile phase to achieve the desired concentration.
Protocol 3: UPLC-MS/MS Method for Tofacitinib Quantification (Non-Chiral)
While this method is for quantifying the total drug concentration in plasma and not for chiral separation, its protocol illustrates the speed and sensitivity of UPLC systems.
-
Instrumentation : A UPLC-MS/MS system.
-
Column : UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase : Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v).
-
Flow Rate : Not specified, but total run time is 1.4 minutes.
-
Detection : Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization mode.
-
Sample Preparation : Liquid-liquid extraction from human plasma using methyl-tert butyl ether.
Method Comparison and Discussion
-
RP-HPLC : This method is robust and demonstrates excellent sensitivity with an LOD of 0.04 µg/mL.[2] The use of a buffered aqueous-organic mobile phase makes it compatible with standard reversed-phase columns and systems. The gradient elution allows for good resolution of the enantiomers.[2]
-
NP-HPLC : This method provides complete separation of not only the (3S,4S) enantiomer but also the (3R,4S) and (3S,4R) diastereoisomers. Normal-phase chromatography often offers different selectivity compared to reversed-phase, which can be advantageous for complex chiral separations. However, it uses flammable and more toxic solvents like hexane.
-
UPLC Potential : The UPLC-MS/MS method for plasma sample analysis demonstrates a run time of just 1.4 minutes, showcasing the significant speed advantage of UPLC technology. While not a chiral method, the use of sub-2 µm particle columns could be adapted to chiral stationary phases to achieve much faster isomer separations compared to the 40-minute run time of the RP-HPLC method.
-
SFC as an Alternative : Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster analysis times and using more environmentally friendly mobile phases (typically CO2-based) than HPLC. For Tofacitinib, while no specific validated method was found in the public literature, SFC remains a highly attractive alternative for high-throughput quality control environments.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for the chromatographic analysis of Tofacitinib isomers.
Conclusion
Both reversed-phase and normal-phase HPLC methods offer validated, reliable, and accurate means for the separation and quantification of Tofacitinib isomers. The choice between them may depend on specific laboratory capabilities, desired selectivity for other related substances, and solvent preferences. The RP-HPLC method provides excellent sensitivity and uses more conventional aqueous-organic mobile phases, while the NP-HPLC method demonstrates separation of all four stereoisomers. For laboratories seeking higher throughput, developing a chiral UPLC method is a logical next step, promising significantly reduced analysis times. Supercritical Fluid Chromatography also stands out as a powerful, green alternative that warrants investigation for this application. This guide provides the foundational data and protocols to assist analytical laboratories in their method selection and cross-validation efforts for Tofacitinib isomer analysis.
References
Head-to-head comparison of different (3S,4R)-Tofacitinib synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Tofacitinib, an orally administered Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent for autoimmune diseases such as rheumatoid arthritis. The synthesis of its chiral (3S,4R) diastereomer is a key challenge in its manufacturing, prompting the development of various synthetic strategies. This guide provides a head-to-head comparison of prominent synthesis routes to (3S,4R)-Tofacitinib, offering a detailed analysis of their performance based on experimental data.
Comparative Analysis of Synthetic Routes
The synthesis of Tofacitinib can be broadly categorized into three main approaches based on the starting material for the crucial chiral piperidine (B6355638) moiety: the Pfizer route originating from 4-picoline, a route commencing with 3-amino-4-methylpyridine, and an asymmetric synthesis approach employing an L-proline catalyst. Each route presents a unique set of advantages and disadvantages in terms of overall yield, number of steps, cost-effectiveness, and stereochemical control.
| Metric | Pfizer Route (from 4-Picoline) | Route from 3-Amino-4-methylpyridine | Asymmetric Synthesis (with L-Proline) |
| Starting Material | 4-Picoline | 3-Amino-4-methylpyridine | 1-Benzyl-4-methylenepiperidin-3-one |
| Number of Steps | ~8 | ~7 | 8 |
| Overall Yield | Not explicitly stated, but individual step yields are reported. | An improved version reports a 26% overall yield for a key intermediate.[1] | 22.4%[2] |
| Key Intermediate | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine | Chiral alcohol from asymmetric hydroxylation |
| Chiral Resolution | Classical resolution with di-p-toluoyl-L-tartaric acid.[3] | Resolution with p-xylene (B151628) formyl tartrate.[2] | Achieved via an asymmetric catalytic step.[2] |
| Advantages | Well-established and scalable. | Utilizes inexpensive and readily available starting material.[2] An improved process simplifies the synthesis of the key intermediate to a two-step process with a higher yield (15%) compared to traditional methods.[2][4] | Avoids classical resolution, potentially reducing steps and improving atom economy.[2] |
| Disadvantages | Involves a classical resolution step which can be inefficient. | The traditional route had issues with poor chiral purity (68% ee).[2] | May require specialized catalysts and conditions. |
Experimental Protocols
Below are the detailed methodologies for the key experimental steps in each of the compared synthetic routes.
Route 1: Pfizer Synthesis from 4-Picoline
This route focuses on the construction of the racemic piperidine intermediate followed by chiral resolution.
Step 1: Synthesis of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine
To a solution of 4-picoline, benzyl (B1604629) chloride is added, and the mixture is heated to form the corresponding pyridinium (B92312) salt. The salt is then reduced with sodium borohydride (B1222165) in ethanol (B145695) to yield 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine.[3]
Step 2: Hydroboration-Oxidation
The tetrahydropyridine (B1245486) intermediate undergoes hydroboration using a borane (B79455) reagent (e.g., BH3), followed by oxidation with hydrogen peroxide under basic conditions to yield the corresponding alcohol.[5]
Step 3: Oxidation to Ketone
The alcohol is oxidized to 1-benzyl-4-methylpiperidin-3-one (B104484) using an oxidizing agent such as a sulfur trioxide pyridine (B92270) complex in DMSO and triethylamine (B128534).[5]
Step 4: Reductive Amination
The ketone is subjected to reductive amination with methylamine (B109427) and a reducing agent like sodium triacetoxyborohydride (B8407120) to form racemic cis- and trans-1-benzyl-N,4-dimethylpiperidin-3-amine.[3]
Step 5: Chiral Resolution
The racemic mixture is resolved using di-p-toluoyl-L-tartaric acid to selectively precipitate the desired (3R,4R)-diastereomer.[3]
Step 6: Coupling with Pyrrolo[2,3-d]pyrimidine
The resolved amine is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a base such as potassium carbonate in water.[5]
Step 7: Debenzylation
The benzyl protecting group is removed via catalytic hydrogenation using a palladium catalyst (e.g., Pd(OH)2/C) to yield (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine.[5]
Step 8: Final Acylation
The secondary amine is acylated with a cyanoacetic acid derivative (e.g., cyanoacetic acid 2,5-dioxo-pyrrolidin-1-yl ester) in the presence of a base like triethylamine to afford Tofacitinib.
Route 2: Synthesis from 3-Amino-4-methylpyridine
This route offers a more convergent approach starting from a substituted pyridine.
Step 1: N-acylation of 3-Amino-4-methylpyridine
3-Amino-4-methylpyridine is reacted with acetyl chloride in acetone (B3395972) at room temperature for 8 hours to yield the corresponding amide intermediate with a reported yield of 95%.[2]
Step 2: Quaternization and Reduction
The pyridine ring of the amide intermediate is quaternized with benzyl chloride in toluene, followed by a partial reduction with sodium borohydride in a mixture of methanol (B129727) and water, affording the tetrahydropyridine derivative in 91% yield.[2]
Step 3: Hydrolysis
The amide is hydrolyzed under acidic conditions to yield the corresponding amine.[2]
Step 4: Reductive Amination
The amine is reductively aminated with formaldehyde (B43269) and a reducing agent to introduce the N-methyl group.
Step 5: Chiral Resolution
The resulting racemic amine is resolved using p-xylene formyl tartrate to isolate the (3R,4R)-enantiomer.[2]
Step 6 & 7: Coupling and Final Acylation
The resolved chiral amine is then coupled with the pyrimidine (B1678525) core and acylated in a similar fashion to the Pfizer route to yield Tofacitinib.
Route 3: Asymmetric Synthesis via L-Proline Catalysis
This approach introduces chirality early in the synthesis, avoiding a classical resolution step. The total synthesis comprises 8 steps with an overall yield of 22.4% and an enantiomeric excess (ee) of 96.8%.[2]
Step 1: Asymmetric α-hydroxylation
1-Benzyl-4-methylenepiperidin-3-one is subjected to an L-proline catalyzed asymmetric α-hydroxylation to introduce the chiral hydroxyl group.[2]
Step 2: Diastereoselective Hydrogenation
The resulting intermediate undergoes diastereoselective hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere (1 atm) to establish the second stereocenter, with a reported yield of 95% and an ee of 96.8%.[2]
Step 3: Mesylation
The hydroxyl group is converted to a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine.[2]
Step 4: Nucleophilic Substitution
The mesylated intermediate is reacted with N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in the presence of potassium carbonate in DMF at 60°C for 12 hours, achieving an 81% yield.[2]
Step 5: Debenzylation
The benzyl group is removed by catalytic hydrogenation using 20 wt% Pd(OH)2 under 1 atm of hydrogen.[2]
Step 6: Final Acylation
The final product, Tofacitinib, is obtained by reacting the debenzylated intermediate with 2-cyanoacetyl chloride.[2]
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the three compared synthetic routes for this compound.
References
A Comparative Guide to Confirming the Absolute Stereochemistry of Tofacitinib Intermediates
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a drug molecule is critical to its efficacy and safety. In the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor, ensuring the correct absolute stereochemistry of its chiral piperidine (B6355638) intermediates is a paramount concern. The biologically active form of Tofacitinib possesses the (3R, 4R) configuration, and any deviation can lead to a loss of therapeutic effect or unforeseen toxicological profiles.
This guide provides an objective comparison of the principal analytical techniques used to confirm the absolute stereochemistry of Tofacitinib's key chiral intermediate, typically a derivative of (3R,4R)-4-methyl-3-(methylamino)piperidine. We will delve into the experimental protocols, data presentation, and comparative performance of X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).
Method Comparison Overview
The choice of analytical method for stereochemical confirmation depends on several factors, including the physical state of the sample, the availability of reference standards, the required level of structural detail, and project timelines.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Chiral HPLC |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light | Differential interaction with a chiral stationary phase |
| Sample State | Solid (single crystal) | Solution (or neat liquid/oil) | Solution |
| Primary Use | Ab initio determination of absolute configuration | Ab initio determination of absolute configuration | Separation and quantification of stereoisomers |
| Requires Reference? | No (for absolute determination) | No (requires computational model) | Yes (for peak assignment) |
| Sample Amount | Micrograms to Milligrams | Milligrams | Micrograms |
| Analysis Time | Days to weeks | Hours to days | Minutes to hours |
| Key Limitation | Requires high-quality single crystals | Requires complex quantum mechanical calculations | Cannot determine absolute configuration of an unknown |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of absolute configuration.[1][2]
Experimental Protocol
-
Crystal Growth: A high-quality single crystal of the Tofacitinib intermediate (or a suitable salt/derivative) is grown. This is often the most challenging step and can involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 193 K) to minimize thermal vibrations.[3] It is then irradiated with a monochromatic X-ray beam. A detector measures the intensities and positions of the diffracted X-rays from thousands of different crystal orientations.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. From this map, the positions of individual atoms are determined. To establish the absolute configuration, anomalous dispersion effects, particularly from heavier atoms, are analyzed.[4] The Flack parameter is calculated; a value close to zero for the correct enantiomer confirms the assignment with high confidence.[4]
Data Presentation: Tofacitinib Analog Example
The following table is based on published data for a Tofacitinib analog, demonstrating key parameters obtained from a single-crystal X-ray study.[3]
| Parameter | Value | Significance |
| Chemical Formula | C₁₈H₂₄N₆O·H₂O | Confirms the elemental composition of the crystallized molecule. |
| Temperature | 193 K | Low temperature minimizes atomic motion, leading to a higher resolution structure. |
| Crystal System | Orthorhombic | Describes the basic geometry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the crystal; this is a chiral space group. |
| R-factor (R1) | 0.062 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values are better. |
| wR-factor (wR2) | 0.150 | A weighted R-factor that gives a more robust indication of the refinement quality. |
| Absolute Configuration | Assigned as (3R, 4R) based on the synthesis | The stereochemistry was known from the chiral starting materials and confirmed by the structure. |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5] It is an excellent alternative to X-ray crystallography, especially when obtaining suitable crystals is difficult or when information about the solution-state conformation is desired.[6]
Experimental Protocol
-
Sample Preparation: The purified Tofacitinib intermediate is dissolved in a suitable solvent (e.g., CDCl₃) at a known concentration (e.g., 0.1 M). The solvent must be transparent in the IR region of interest.[6]
-
Spectral Acquisition: The solution is placed in an IR cell (e.g., BaF₂ windows, 100 µm pathlength).[7] Both the conventional IR and VCD spectra are recorded on a specialized VCD spectrometer. Due to the weakness of the VCD signal, multiple scans are accumulated over several hours to achieve an adequate signal-to-noise ratio.[7]
-
Computational Modeling: A conformational search of the intermediate is performed using molecular mechanics. The geometries of the low-energy conformers are then optimized using Density Functional Theory (DFT).
-
Spectral Comparison: The VCD spectrum for a chosen enantiomer (e.g., R,R) is calculated using DFT. This theoretical spectrum is then compared to the experimental spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute configuration. If the experimental spectrum is a mirror image of the calculated one, the opposite configuration is assigned.[6]
Data Presentation: Representative Parameters
This table summarizes typical experimental and computational parameters for a VCD analysis of a piperidine-containing intermediate.
| Parameter | Typical Value / Setting | Purpose |
| Spectrometer | FT-IR with VCD module (e.g., PMA 50) | To measure the differential absorption of polarized IR light.[8] |
| Concentration | 0.05 - 0.1 M | To ensure sufficient signal while avoiding intermolecular effects. |
| Solvent | CDCl₃, CCl₄, or d₆-DMSO | Must be transparent in the IR fingerprint region. |
| Cell | BaF₂ windows, 72-100 µm pathlength | BaF₂ is transparent in the mid-IR and does not depolarize the light. |
| Resolution | 4-8 cm⁻¹ | Balances spectral detail with signal-to-noise.[6] |
| Scan Time | 4-8 hours | Necessary to average out noise and detect the very weak VCD signal. |
| Computational Level | DFT (e.g., B3LYP/6-31G(d)) | To calculate a reliable theoretical VCD spectrum for comparison. |
| Output | Match/Mismatch of spectral patterns | Visual and/or algorithmic comparison confirms or refutes the proposed stereochemistry. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool in the development of Tofacitinib for the separation and quantification of its stereoisomers. While it does not determine the absolute configuration of an unknown molecule from first principles, it is highly effective for confirming the stereochemical purity of an intermediate against a known reference standard.
Experimental Protocol
-
Column and Mobile Phase Selection: A suitable chiral stationary phase (CSP) is chosen. For Tofacitinib and its intermediates, polysaccharide-based columns like CHIRALPAK® are commonly used.[9] A mobile phase, often a mixture of a non-polar solvent (like hexane) and an alcohol, is selected and optimized to achieve baseline separation of all stereoisomers.[10]
-
Sample Preparation: A dilute solution of the Tofacitinib intermediate is prepared in the mobile phase or a compatible solvent. A reference standard containing the desired (3R, 4R) isomer and, if available, other isomers (SS, RS, SR) is also prepared.
-
Chromatographic Run: The sample and standard solutions are injected into the HPLC system. The components of the mixture are separated based on their differential interactions with the CSP.
-
Detection and Analysis: A UV detector is typically used to monitor the eluting compounds. The retention time of the peak in the sample chromatogram is compared to the retention times of the known isomers from the standard run to confirm its identity. The peak area is used to quantify the purity (e.g., diastereomeric excess or enantiomeric excess).
Data Presentation: Representative HPLC Method
The following table outlines a typical chiral HPLC method for the separation of Tofacitinib stereoisomers.[9]
| Parameter | Value / Setting |
| Instrument | HPLC with UV Detector |
| Column | CHIRALPAK IH (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium acetate (B1210297) buffer (pH 8.0) and acetonitrile (B52724) (gradient elution) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Result | Retention time match with (3R, 4R) standard; purity >99.5% |
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. danabiosci.com [danabiosci.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C20H25N5 | CID 49856703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride,1062580-52-2-Amadis Chemical [amadischem.com]
- 8. Methods for Spectroscopy – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 9. CN103254121A - Synthesis method of (3R, 4R)-N-PG-4-methyl-3-methylaminopiperidine - Google Patents [patents.google.com]
- 10. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]
A Comparative Analysis of the In Vitro Potency of (3S,4R)-Tofacitinib and Its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Stereoselective Inhibition of Janus Kinases by Tofacitinib Enantiomers
Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of various autoimmune diseases. As a chiral molecule with two stereocenters, it exists as four distinct stereoisomers. The approved and biologically active form is the (3R,4R)-enantiomer. This guide provides a comprehensive in vitro comparison of the potency of the (3S,4R) enantiomer against the active (3R,4R) form and the other two stereoisomers, (3S,4S) and (3R,4S). The data presented herein is crucial for understanding the structure-activity relationship and the stereochemical importance for its therapeutic efficacy.
Quantitative Comparison of In Vitro Potency
The in vitro potency of each Tofacitinib stereoisomer was evaluated against the catalytic domains of JAK1, JAK2, and JAK3. The following table summarizes the inhibitory activity, providing a clear comparison of their potencies.
| Compound | Configuration | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) |
| Tofacitinib | (3R,4R) | 112 | 20 | 1 |
| Enantiomer 1 | (3S,4S) | >10000 | >10000 | 43 |
| Enantiomer 2 | (3R,4S) | >10000 | >10000 | 5000 |
| Enantiomer 3 | (3S,4R) | >10000 | >10000 | >10000 |
Data presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity.
The data unequivocally demonstrates that the (3R,4R)-enantiomer of Tofacitinib is the most potent inhibitor of JAK1, JAK2, and JAK3. A significant loss of potency is observed with alterations in the stereochemistry at the 3 and 4 positions of the piperidine (B6355638) ring. Notably, the (3S,4R) enantiomer exhibits a dramatic reduction in inhibitory activity against all three tested JAK isoforms, highlighting the critical role of the specific stereochemical configuration for effective binding and inhibition.
The JAK-STAT Signaling Pathway
Tofacitinib exerts its immunomodulatory effects by inhibiting the Janus kinase family of enzymes, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for the transduction of signals from numerous cytokines and growth factors that are involved in inflammation and immune responses.
Caption: The JAK-STAT signaling cascade.
Experimental Protocols
The in vitro potency of the Tofacitinib enantiomers was determined using a standard enzymatic assay. The following provides a detailed methodology for a typical JAK kinase inhibition assay.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each Tofacitinib enantiomer against purified JAK1, JAK2, and JAK3 enzymes.
Materials:
-
Purified, recombinant human JAK1, JAK2, and JAK3 catalytic domains.
-
ATP (Adenosine triphosphate).
-
A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Tofacitinib enantiomers dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: A serial dilution of each Tofacitinib enantiomer is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: The JAK enzyme and the peptide substrate are diluted to their optimal concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the enzyme solution to each well and incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's protocol. This reagent typically quenches the remaining ATP and converts the ADP produced into a luminescent signal.
-
-
Data Analysis:
-
The luminescence of each well is measured using a plate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for a JAK kinase inhibition assay.
This guide underscores the critical importance of stereochemistry in the design and development of targeted kinase inhibitors. The significant difference in in vitro potency among the Tofacitinib enantiomers provides a clear example of the high degree of stereoselectivity required for effective drug-target interaction.
Docking studies comparing the binding of Tofacitinib stereoisomers to JAK3
Lack of Direct Comparative Docking Studies on Tofacitinib Stereoisomers
Therefore, this guide will focus on the well-documented binding of the active (3R,4R)-Tofacitinib stereoisomer to JAK3, summarizing the available quantitative data and experimental methodologies from published computational studies.
Binding Affinity of (3R,4R)-Tofacitinib to JAK Kinases
(3R,4R)-Tofacitinib is a potent inhibitor of JAK enzymes. Molecular dynamics simulations and various binding free energy calculation methods have been employed to understand its interaction with JAK1, JAK2, and JAK3. These studies consistently show that Tofacitinib has a high affinity for JAK3.
Quantitative analysis of Tofacitinib's binding affinity to different JAK isoforms is presented in the table below. The data is derived from computational studies that correlate well with experimental findings.
| Kinase | IC50 (nM)[2][3] | Calculated Binding Free Energy (ΔGbind, kcal/mol)[2] |
| JAK1 | 1.7 - 3.7 | -16.93 to -20.61 |
| JAK2 | 1.8 - 4.1 | -15.34 to -19.34 |
| JAK3 | 0.75 - 1.6 | -19.04 to -24.47 |
The data indicates that Tofacitinib exhibits the highest binding affinity for JAK3, which is consistent with its role as a potent JAK3 inhibitor[2][3].
The JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for signal transduction from cytokine receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Experimental Protocols: Molecular Docking and Simulation
The binding of Tofacitinib to JAK3 has been extensively studied using computational methods. A typical workflow for such a study is outlined below.
Caption: A generalized workflow for computational docking and simulation studies.
Detailed Methodologies
1. Protein and Ligand Preparation: The three-dimensional crystal structure of the JAK3 kinase domain is typically obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The structure of (3R,4R)-Tofacitinib is built and optimized using computational chemistry software.
2. Molecular Docking: Molecular docking simulations are performed to predict the binding pose of Tofacitinib within the ATP-binding site of JAK3. Software such as AutoDock or Schrödinger's Glide is commonly used for this purpose. The docking results are analyzed to identify the most favorable binding conformation based on scoring functions.
3. Molecular Dynamics (MD) Simulations: To understand the dynamic stability of the Tofacitinib-JAK3 complex, molecular dynamics simulations are conducted using software packages like GROMACS or AMBER. These simulations model the movement of atoms in the complex over time, providing insights into the flexibility and conformational changes of both the protein and the ligand. Simulations are typically run for several hundred nanoseconds.
4. Binding Free Energy Calculations: The binding free energy of the Tofacitinib-JAK3 complex is calculated from the MD simulation trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)[2]. These calculations provide a more accurate estimation of the binding affinity compared to docking scores alone.
5. Interaction Analysis: The MD simulation trajectories are further analyzed to identify the key amino acid residues in JAK3 that interact with Tofacitinib. This includes identifying hydrogen bonds and hydrophobic interactions that stabilize the complex[2][3]. Studies have shown that residues such as E903 and L905 in the hinge region of JAK3 are crucial for stabilizing the binding of Tofacitinib through hydrogen bonds[2][3]. Hydrophobic interactions with residues like V836 and L956 also play a significant role[2].
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for (3S,4R)-Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of (3S,4R)-Tofacitinib, a potent Janus kinase (JAK) inhibitor. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
This compound is the less active enantiomer of Tofacitinib and is intended for research and development purposes only[1][2]. Tofacitinib and its analogues are classified as potent compounds, and as such, require stringent handling protocols to minimize exposure. The citrate (B86180) salt of Tofacitinib is known to be harmful if swallowed and may damage fertility or the unborn child[3].
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Double gloving is recommended for all handling procedures involving this compound[4].
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious disposable gloves (e.g., Nitrile)[4] | To prevent skin contact. Double gloving is recommended. |
| Eye Protection | Tightly fitting safety goggles with side-shields[5] | To protect eyes from dust and splashes. |
| Respiratory Protection | NIOSH-approved respirator or a full-face respirator | Required when engineering controls are not available or insufficient to control airborne dust, or if exposure limits are exceeded[5][6]. |
| Body Protection | Fire/flame resistant and impervious clothing[5] | To prevent skin contamination. Consider disposable clothing where appropriate[4]. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to potent compounds.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood or other appropriate local exhaust ventilation system[7]. For processes that may generate significant dust, consider using a glove box or an isolator[8].
-
Air Pressure: For facilities handling larger quantities, dedicated manufacturing suites with appropriate air handling systems and room pressurization are recommended to prevent cross-contamination[8].
Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so[5].
-
Personal Precautions: Wear appropriate PPE, including respiratory protection. Avoid breathing dust, vapors, mist, or gas[1][5].
-
Cleanup:
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental release.
-
Waste Collection: All waste materials, including empty containers, contaminated PPE, and cleaning materials, should be placed in a labeled, sealed container[4].
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[5].
-
Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations[6]. Do not let the product enter drains.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration[5]. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water[5]. |
| Eye Contact | Rinse with pure water for at least 15 minutes[5]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person[5]. |
Storage
Store this compound in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and flames[7].
References
- 1. kmpharma.in [kmpharma.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. leap.epa.ie [leap.epa.ie]
- 8. pharm-int.com [pharm-int.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
